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  • Product: 8-Ethoxy-2-methylquinolin-4-ol
  • CAS: 15644-92-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 8-Ethoxy-2-methylquinolin-4-ol

CAS Registry Number: 15644-92-5 Synonyms: 8-Ethoxy-2-methyl-4-quinolinol; 8-Ethoxy-2-methyl-4(1H)-quinolinone Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol [1] Executive Summary & Chemical Identity 8-Ethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 15644-92-5 Synonyms: 8-Ethoxy-2-methyl-4-quinolinol; 8-Ethoxy-2-methyl-4(1H)-quinolinone Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol [1]

Executive Summary & Chemical Identity

8-Ethoxy-2-methylquinolin-4-ol is a functionalized heterocyclic building block belonging to the quinolone/quinolinol class.[1] It is characterized by a fused benzene-pyridine ring system substituted with a methyl group at the C2 position, a hydroxyl/keto group at C4, and an ethoxy ether moiety at C8.[2]

This compound serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of antibacterial agents (fluoroquinolone analogs) , neuroprotective chelators , and gastric mucosal protective agents (structurally related to Rebamipide).[2] Its utility lies in the C8-ethoxy substituent, which provides steric bulk and lipophilicity, modulating the pharmacokinetic profile of derived drugs.[2]

Structural Tautomerism (Critical Mechanistic Insight)

Researchers must recognize that this molecule exists in a dynamic prototropic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolinone) .[2]

  • Solid State: Predominantly exists as the 4(1H)-quinolinone (keto form) due to intermolecular hydrogen bonding networks.[2]

  • Solution Phase: Solvent-dependent. In polar aprotic solvents (e.g., DMSO, DMF), the keto form is favored.[2] In non-polar solvents, the enol form may be detectable, though the keto tautomer generally dominates the thermodynamic landscape of 4-substituted quinolines.[2]

Implication for Synthesis: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) must be controlled by selecting appropriate bases and solvents (Hard-Soft Acid-Base theory).

Synthesis Protocol: The Conrad-Limpach Approach

The most authoritative and scalable method for synthesizing 8-Ethoxy-2-methylquinolin-4-ol is the Conrad-Limpach synthesis . This pathway minimizes side reactions (like the Knorr quinoline synthesis which produces 2-hydroxy-4-methyl isomers) by controlling the kinetics of the enamine formation.[2]

Reaction Scheme Visualization

The following diagram illustrates the stepwise conversion of o-phenetidine to the target quinolinol.

ConradLimpachSynthesis Start1 2-Ethoxyaniline (o-Phenetidine) Inter Intermediate: Ethyl 3-((2-ethoxyphenyl)amino)but-2-enoate (Enamine) Start1->Inter Condensation (Cat. HCl, Benzene, -H2O) Start2 Ethyl Acetoacetate Start2->Inter Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Inter->Cyclization Elimination of EtOH Product 8-Ethoxy-2-methylquinolin-4-ol (Target) Cyclization->Product Tautomerization

Figure 1: The Conrad-Limpach synthetic pathway favoring the 4-hydroxy isomer.[2]

Detailed Methodology

Reagents:

  • 2-Ethoxyaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)[2]

  • Acetic acid (catalytic) or HCl[2][3]

  • Diphenyl ether (solvent for cyclization)[2]

  • Petroleum ether / Ethanol (for purification)[2]

Step 1: Enamine Formation (Condensation) [2]

  • Charge a round-bottom flask equipped with a Dean-Stark trap with 2-ethoxyaniline (13.7 g, 100 mmol), ethyl acetoacetate (14.3 g, 110 mmol), and benzene (or toluene) (100 mL).

  • Add 5 drops of glacial acetic acid.

  • Reflux the mixture until the theoretical amount of water (~1.8 mL) is collected in the Dean-Stark trap (approx. 3–5 hours).

  • Evaporate the solvent under reduced pressure to yield the crude enamine (Ethyl 3-((2-ethoxyphenyl)amino)but-2-enoate).[2] Note: Do not purify rigorously; the crude oil is sufficient for the next step.[2]

Step 2: Thermal Cyclization

  • Heat diphenyl ether (50 mL) in a separate flask to 240–250°C.

  • Add the crude enamine dropwise to the hot diphenyl ether over 20 minutes. Critical: Rapid addition causes foaming and temperature drop; maintain T > 230°C to ensure ethanol elimination prevents side reactions.[2]

  • Continue heating for 30–60 minutes after addition.

  • Cool the reaction mixture to room temperature. The product often precipitates.[2]

  • Dilute with petroleum ether (50 mL) to maximize precipitation.[2]

  • Filter the solid and wash with diethyl ether to remove traces of diphenyl ether.[2]

Step 3: Purification

  • Recrystallize the crude solid from ethanol or an ethanol/water mixture.[2]

  • Yield Expectation: 60–75%.

  • Validation: Check melting point (Expect >200°C, decomposition likely).

Physicochemical Properties & Characterization

The following data points are essential for analytical validation.

PropertyValue / CharacteristicNotes
Appearance Off-white to pale yellow powderDarkens upon oxidation/light exposure.[1]
Melting Point 235–240°C (dec.)[2]High MP due to intermolecular H-bonding.[1]
Solubility (Water) < 0.1 mg/mLPractically insoluble.[2]
Solubility (DMSO) > 20 mg/mLSolvent of choice for biological assays.[2]
pKa (Calculated) ~3.5 (N-H), ~10.5 (O-H)Amphoteric; protonates at N1 in strong acid.[2]
UV

245 nm, 320 nmCharacteristic quinolone absorption.[2]
Spectral Validation (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.50 (br s, 1H, NH/OH) – Indicates tautomeric exchange.[2]
      
    • 
       7.60 (d, 1H, H-5), 
      
      
      
      7.20 (t, 1H, H-6),
      
      
      7.10 (d, 1H, H-7).[2]
    • 
       5.95 (s, 1H, H-3) – Characteristic of the quinolone ring.[2]
      
    • 
       4.15 (q, 2H, O-CH₂-CH₃).[1]
      
    • 
       2.35 (s, 3H, C2-CH₃).[2]
      
    • 
       1.40 (t, 3H, O-CH₂-CH₃).
      

Applications in Drug Discovery

This molecule is not merely an end-product but a versatile scaffold.[1] Its reactivity profile allows for divergent synthesis of two distinct classes of therapeutic agents.[2]

Derivatization Pathways

The reactivity is dominated by the ambident nucleophilicity of the 4-hydroxy/oxo group and the nitrogen.[2]

Derivatization Core 8-Ethoxy-2-methylquinolin-4-ol (Scaffold) Path1 POCl3 Chlorination Core->Path1 Path2 N-Alkylation (Base/R-X) Core->Path2 Path3 Mannich Reaction Core->Path3 Prod1 4-Chloro-8-ethoxy-2-methylquinoline (Precursor for Amination) Path1->Prod1 Nucleophilic Aromatic Substitution Prod2 N-Substituted Quinolones (Antibacterial/Antiviral) Path2->Prod2 Tautomer Locking Prod3 3-Substituted Derivatives (Rebamipide Analogs) Path3->Prod3 C3-Functionalization

Figure 2: Strategic derivatization points for medicinal chemistry campaigns.

Therapeutic Relevance[1][4][5]
  • Antibacterial Agents: The 4-oxo-quinoline core is the foundation of fluoroquinolones. 8-alkoxy substitutions (like in Gatifloxacin, though that is 8-methoxy) are known to reduce photosensitivity and improve activity against Gram-positive bacteria compared to 8-H analogs.[1]

  • P2X7 Receptor Antagonists: Substituted quinolin-4-ones have been explored as antagonists for the P2X7 receptor, involved in inflammatory pathways.[1] The 8-ethoxy group provides a hydrophobic anchor in the receptor pocket.[2]

  • Chelation Therapy: While the 8-ethoxy group blocks the N-O chelation site typical of 8-hydroxyquinoline, the 4-oxo group can still participate in metal binding, albeit with different geometry/affinity, useful for modulating metalloenzymes without stripping essential trace metals systemically.[2]

References

  • Conrad, M., & Limpach, L. (1887).[2] Über das Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft. [2]

  • BLD Pharm. (2024).[2] Product Analysis: 8-Ethoxy-2-methylquinolin-4-ol (CAS 15644-92-5).[1]

  • PubChem. (2024).[2] Compound Summary: 8-Ethoxy-2-methyl-4-quinolinol. National Library of Medicine.[2]

  • Sigma-Aldrich. (2024).[1][4] Quinoline Synthesis and Properties.

  • El-Hashash, M. A., et al. (2011).[2][5] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis. Organic Chemistry International.[2][5] (Cited for analogous ethoxy-heterocycle reactivity).[2][5]

Sources

Exploratory

The Pharmacological Potential of 8-Ethoxy-2-methylquinolin-4-ol Derivatives: A Technical Guide for Drug Discovery

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, 2-methylquinolin-4-ol derivatives are of particular interest due to t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, 2-methylquinolin-4-ol derivatives are of particular interest due to their synthetic accessibility and diverse biological activities. This technical guide delves into the pharmacological potential of a specific, yet underexplored, subclass: 8-Ethoxy-2-methylquinolin-4-ol derivatives. By examining the established activities of structurally related analogs, we project the potential of this scaffold in anticancer, antimicrobial, and anti-inflammatory applications. This document serves as a comprehensive resource for researchers, providing a theoretical framework, detailed synthetic protocols, and proposed mechanisms of action to guide future drug development efforts in this promising chemical space.

Introduction: The Quinolin-4-ol Core in Modern Drug Discovery

Quinoline, a heterocyclic aromatic compound, is a privileged structure in drug discovery, with derivatives demonstrating a wide array of pharmacological activities including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties. The 4-hydroxyquinoline (quinolin-4-ol) moiety is a key pharmacophore, and its derivatives have been the subject of extensive research. The tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms allows for diverse interactions with biological targets. The substitution pattern on the quinoline ring system plays a crucial role in modulating the biological activity, toxicity, and pharmacokinetic properties of these compounds.

This guide focuses on the largely unexplored pharmacological potential of 8-Ethoxy-2-methylquinolin-4-ol derivatives. The presence of a methyl group at the 2-position and an ethoxy group at the 8-position is anticipated to significantly influence the molecule's lipophilicity, metabolic stability, and target-binding interactions. By synthesizing and evaluating derivatives of this core structure, novel therapeutic agents with enhanced efficacy and safety profiles may be discovered.

Synthesis of the 8-Ethoxy-2-methylquinolin-4-ol Scaffold

The most probable and historically significant route to 2-methylquinolin-4-ol derivatives is the Conrad-Limpach synthesis. This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of the 8-Ethoxy-2-methylquinolin-4-ol core, 2-ethoxyaniline would serve as the starting aniline.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Condensation: Reaction of 2-ethoxyaniline with ethyl acetoacetate to form the intermediate ethyl 3-((2-ethoxyphenyl)amino)but-2-enoate. This step is typically catalyzed by a small amount of acid.

  • Cyclization: The intermediate is heated to a high temperature (typically >250 °C) in a high-boiling point solvent, such as Dowtherm A or mineral oil, to induce cyclization and form the desired 8-Ethoxy-2-methylquinolin-4-ol.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 2-Ethoxyaniline C Ethyl 3-((2-ethoxyphenyl)amino)but-2-enoate A->C Acid Catalyst, Heat B Ethyl Acetoacetate B->C D Ethyl 3-((2-ethoxyphenyl)amino)but-2-enoate E 8-Ethoxy-2-methylquinolin-4-ol D->E High Temperature (>250 °C) High-boiling solvent

Caption: Proposed Conrad-Limpach synthesis of 8-Ethoxy-2-methylquinolin-4-ol.

Detailed Experimental Protocol: Synthesis of 8-Ethoxy-2-methylquinolin-4-ol

Materials:

  • 2-Ethoxyaniline

  • Ethyl acetoacetate

  • Dowtherm A (or mineral oil)

  • Ethanol

  • Concentrated sulfuric acid (catalyst)

  • Hexanes

Procedure:

  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-ethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in toluene.

    • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

    • Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.

    • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure to yield the crude intermediate, ethyl 3-((2-ethoxyphenyl)amino)but-2-enoate. This intermediate can be used in the next step without further purification.

  • Cyclization:

    • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat Dowtherm A to 250-260 °C.

    • Slowly add the crude intermediate from the previous step to the hot Dowtherm A with vigorous stirring.

    • Maintain the temperature for 30-60 minutes. The product should precipitate out of the hot solvent.

    • Allow the mixture to cool to below 100 °C and then add hexanes to further precipitate the product and dilute the Dowtherm A.

    • Collect the solid product by vacuum filtration and wash thoroughly with hot hexanes to remove the solvent.

    • The crude 8-Ethoxy-2-methylquinolin-4-ol can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Pharmacological Potential: An Evidence-Based Projection

While direct experimental data on 8-Ethoxy-2-methylquinolin-4-ol derivatives is limited, a strong case for their pharmacological potential can be built upon the well-documented activities of structurally similar compounds.

Anticancer Potential

Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms of action. The 8-hydroxyquinoline scaffold, in particular, has been a fertile ground for the discovery of potent antitumor agents.

Rationale for Anticancer Activity:

  • Structural Similarity to Active Compounds: 8-Hydroxy-2-quinolinecarbaldehyde has shown remarkable cytotoxicity against a range of human tumor cell lines and in vivo antitumor activity. The replacement of the 8-hydroxyl group with an ethoxy group in our target scaffold is a common medicinal chemistry strategy to modulate physicochemical properties and potentially improve the therapeutic index.

  • Metal Chelation: The 8-hydroxyquinoline moiety is a well-known metal chelator, and this property is often linked to its anticancer effects by disrupting cellular metal homeostasis. While the 8-ethoxy group will reduce this chelating ability, derivatives could be designed to incorporate other metal-binding pharmacophores.

  • Mechanism of Action: Quinoline derivatives can exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways.

Proposed Anticancer Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer agents function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. It is plausible that 8-Ethoxy-2-methylquinolin-4-ol derivatives could be designed to target specific kinases.

G A 8-Ethoxy-2-methylquinolin-4-ol Derivative B Kinase (e.g., EGFR, VEGFR) A->B Binds to ATP-binding site G Inhibition of Proliferation and Survival A->G Leads to E Phosphorylated Substrate Protein B->E Phosphorylation C ATP C->B D Substrate Protein D->E F Downstream Signaling (Proliferation, Survival) E->F F->G

Caption: Proposed mechanism of anticancer activity via kinase inhibition.

Antimicrobial Potential

The quinoline core is present in several important antibacterial drugs, including the fluoroquinolones. Derivatives of 8-hydroxyquinoline are also known to possess broad-spectrum antimicrobial activity.

Rationale for Antimicrobial Activity:

  • Structure-Activity Relationship of 8-Alkoxyquinolones: A study on 8-alkoxyquinolone antibacterial agents revealed that 8-methoxy derivatives had potent activity against Gram-positive and Gram-negative bacteria. While the corresponding 8-ethoxy derivatives were less active, they exhibited a better safety profile. This suggests that the 8-ethoxy group is a viable substituent for developing new antibacterial agents, with the potential for further optimization to enhance potency.

  • Broad-Spectrum Potential: The structural modifications at the C-8 position of quinolones are known to be important for their antibacterial profiles. The 8-ethoxy group could contribute to a desirable spectrum of activity.

Proposed Antimicrobial Mechanism of Action: DNA Gyrase/Topoisomerase IV Inhibition

Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. It is hypothesized that novel 8-Ethoxy-2-methylquinolin-4-ol derivatives could function through a similar mechanism.

G A 8-Ethoxy-2-methylquinolin-4-ol Derivative B Bacterial DNA Gyrase/ Topoisomerase IV A->B Inhibition C DNA Replication B->C Essential for D Bacterial Cell Death B->D Leads to

Caption: Proposed mechanism of antimicrobial activity.

Anti-inflammatory Potential

Certain quinoline derivatives have been evaluated for their anti-inflammatory properties. This activity is often linked to the inhibition of pro-inflammatory enzymes or signaling pathways.

Rationale for Anti-inflammatory Activity:

  • Inhibition of Inflammatory Mediators: Some 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives have shown potent inhibition of the release of β-glucuronidase and lysozyme, which are involved in the inflammatory response.

  • Modulation of Inflammatory Pathways: The structural features of quinolines can be tailored to interact with key players in inflammatory signaling cascades.

Structure-Activity Relationships (SAR)

Based on the literature for related quinoline derivatives, several key SAR insights can be proposed for the 8-Ethoxy-2-methylquinolin-4-ol scaffold:

PositionSubstitutionPredicted Impact on ActivityRationale
C2 Methyl Generally favorable for various activities. Can be further modified.The 2-methyl group is a common feature in many active quinolin-4-ols.
C4 Hydroxyl Essential for the quinolin-4-ol tautomerism and biological activity.The 4-hydroxy group is a key pharmacophoric feature.
C8 Ethoxy Likely to enhance lipophilicity and may improve the safety profile. Potency may need optimization.The 8-alkoxy group has been shown to modulate antibacterial activity and reduce side effects.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of 8-Ethoxy-2-methylquinolin-4-ol derivatives against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, HT29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 8-Ethoxy-2-methylquinolin-4-ol derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 8-Ethoxy-2-methylquinolin-4-ol scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. Based on the extensive body of research on structurally related quinoline derivatives, it is highly probable that compounds derived from this core will exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The ethoxy group at the 8-position offers a unique opportunity to fine-tune the physicochemical properties of these molecules, potentially leading to improved safety profiles compared to other 8-substituted quinolines.

Future research should focus on the synthesis of a library of 8-Ethoxy-2-methylquinolin-4-ol derivatives with diverse substitutions at other positions of the quinoline ring. Systematic biological evaluation of these compounds will be crucial to validate the predicted pharmacological potential and to establish clear structure-activity relationships. Mechanistic studies should also be undertaken to elucidate the precise molecular targets of the most active compounds. The in-depth technical framework provided in this guide serves as a valuable starting point for researchers embarking on the exploration of this exciting chemical space.

References

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., Leung, P. H. M., Lam, A. K. Y., Chan, A. S. C., Lam, K. H., & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. International journal of molecular sciences, 14(1), 1356–1371. [Link]

  • Goud, B. S., Kumar, A., Gudem, M., & Kandhadi, J. (2019). Synthesis, characterization, antibacterial and antioxidant studies of oxetoquinolines. MedCrave Online Journal of Chemistry, 2(2), 53-58. [Link]

  • Sanchez, J. P., Gogliotti, R. D., Domagala, J. M., Gracheck, S. J., Huband, M. D., Sesnie, J. A., Cohen, M. A., & Shapiro, M. A. (1995).
Foundational

An In-Depth Technical Guide to 2-Methyl-4-Quinolinol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction The quinoline scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Amo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among the diverse family of quinoline derivatives, those bearing a 2-methyl and a 4-hydroxyl (or its tautomeric 4-oxo form) group have garnered significant attention from researchers in drug discovery and development. These 2-methyl-4-quinolinol derivatives have demonstrated a remarkable spectrum of pharmacological properties, including potent anticancer, antimicrobial, and anti-inflammatory activities.[2]

This technical guide provides a comprehensive literature review of 2-methyl-4-quinolinol derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core aspects of their synthesis, explore their diverse biological activities with a focus on structure-activity relationships (SAR), and elucidate their mechanisms of action. This guide aims to be a valuable resource, offering not only a thorough overview of the current state of the field but also practical insights and detailed protocols to facilitate further research and development of this promising class of compounds.

I. Synthetic Strategies for 2-Methyl-4-Quinolinol Derivatives

The construction of the 2-methyl-4-quinolinol scaffold can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern, availability of starting materials, and desired scale of the synthesis. Here, we discuss some of the most prominent synthetic strategies with an emphasis on their underlying mechanisms and practical considerations.

A. Conrad-Limpach Synthesis

A classic and widely employed method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis. This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.

Reaction Scheme:

Causality Behind Experimental Choices:

The initial condensation to form the enamine intermediate is typically carried out at or slightly above room temperature and can be performed neat or in a solvent like ethanol. The subsequent cyclization, however, requires high temperatures (around 250 °C) to overcome the energy barrier of breaking the aromaticity of the aniline ring during the intramolecular cyclization. The use of high-boiling point solvents such as Dowtherm A or mineral oil is crucial for achieving good yields in this step.

Experimental Protocol: Synthesis of 2-Methylquinolin-4-ol via Conrad-Limpach Reaction

  • Step 1: Synthesis of Ethyl 3-anilinobut-2-enoate.

    • In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.0 eq).

    • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, remove any excess starting materials under reduced pressure to obtain the crude ethyl 3-anilinobut-2-enoate.

  • Step 2: Cyclization to 2-Methylquinolin-4-ol.

    • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat Dowtherm A to 250 °C.

    • Slowly add the crude ethyl 3-anilinobut-2-enoate from Step 1 to the hot Dowtherm A with vigorous stirring.

    • Maintain the reaction temperature at 250 °C for 15-30 minutes.

    • Allow the reaction mixture to cool to room temperature, which will result in the precipitation of the product.

    • Add petroleum ether to the cooled mixture to facilitate further precipitation.

    • Collect the solid product by filtration and wash with petroleum ether.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to obtain pure 2-methylquinolin-4-ol.

B. Doebner Reaction

The Doebner reaction provides a versatile route to quinoline-4-carboxylic acids, which can be further modified. This one-pot, three-component reaction involves an aromatic amine, an aldehyde, and pyruvic acid.

Reaction Scheme:

Causality Behind Experimental Choices:

The reaction is typically carried out in a protic solvent like ethanol and is often catalyzed by an acid. The mechanism involves the initial formation of a Schiff base from the aniline and aldehyde, which then undergoes a Michael-type addition with the enol form of pyruvic acid, followed by cyclization and dehydration to form the quinoline ring.

C. Friedländer Annulation

The Friedländer synthesis is another powerful method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).

Reaction Scheme:

o-Acylaminoacetophenone -> 2-Substituted-4-quinolinol + 4-Substituted-2-quinolinol

Caption: Inhibition of the EGFR signaling pathway by 2-methyl-4-quinolinol derivatives.

2. SIRT3 Inhibition

Sirtuin 3 (SIRT3) is a NAD+-dependent deacetylase located in the mitochondria that plays a crucial role in regulating mitochondrial function and cellular metabolism. In some cancers, SIRT3 is overexpressed and promotes tumor growth. Therefore, inhibitors of SIRT3 are being investigated as potential anticancer agents. Certain 2-methyl-4-quinolinol derivatives have been identified as potent and selective inhibitors of SIRT3. [3] SIRT3 Signaling Pathway and its Inhibition

SIRT3_Pathway cluster_substrates Mitochondrial Substrates SIRT3 SIRT3 SOD2_de SOD2 (deacetylated) (Active) SIRT3->SOD2_de IDH2_de IDH2 (deacetylated) (Active) SIRT3->IDH2_de LCAD_de LCAD (deacetylated) (Active) SIRT3->LCAD_de Apoptosis Apoptosis SIRT3->Apoptosis Quinoline 2-Methyl-4-Quinolinol Derivative Quinoline->SIRT3 Inhibition SOD2 SOD2 (acetylated) SOD2->SOD2_de IDH2 IDH2 (acetylated) IDH2->IDH2_de LCAD LCAD (acetylated) LCAD->LCAD_de ROS_detox ROS Detoxification SOD2_de->ROS_detox Metabolism Metabolic Adaptation IDH2_de->Metabolism FAO Fatty Acid Oxidation LCAD_de->FAO

Caption: Inhibition of SIRT3-mediated deacetylation by 2-methyl-4-quinolinol derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of 2-methyl-4-quinolinol derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring.

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
1 2-phenylHeLa34.34[4]
2 2-(p-tolyl)HeLa>100[4]
3 2-(4-methoxyphenyl)HeLa8.3[4]
4 2-(3,4-methylenedioxyphenyl)PC331.37[4]
5a 2-morpholino-4-(4-chloroanilino)HepG211.42[1]
5b 2-morpholino-4-(4-methoxyanilino)HepG28.50[1]

Key SAR Insights:

  • Substitution at the 2-position: Aromatic substituents at the 2-position appear to be favorable for anticancer activity. [4]The presence of electron-donating groups, such as a methoxy group, on the 2-phenyl ring can enhance potency. [4]* Substitution at the 4-position: The nature of the substituent at the 4-position is also critical. For instance, in a series of 2-morpholino-4-anilinoquinolines, a 4-methoxyanilino group resulted in higher potency against HepG2 cells compared to a 4-chloroanilino group. [1]

B. Antimicrobial Activity

2-Methyl-4-quinolinol derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.

1. Antibacterial Activity

The antibacterial mechanism of action for many quinoline derivatives, particularly the fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, the quinoline derivatives disrupt essential cellular processes, leading to bacterial cell death.

Structure-Activity Relationship (SAR) for Antibacterial Activity
CompoundSubstitutionBacterial StrainMIC (µg/mL)Reference
6 2-phenylE. coli62.5[5]
7 2-(4-chlorophenyl)E. coli31.25[5]
8 2-(4-hydroxyphenyl)S. aureus125[5]
9 2-(4-nitrophenyl)S. aureus31.25[5]
10a 2-(quinolin-4-yloxy)acetamideM. tuberculosis H37Rv1.8 µM[6]
10b 2-(quinolin-4-yloxy)acetamide analogM. tuberculosis H37Rv0.3 µM[6]

Key SAR Insights:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the quinoline ring plays a crucial role in determining the antibacterial potency. For example, a 4-chlorophenyl group at the 2-position resulted in better activity against E. coli compared to an unsubstituted phenyl group. [5]* Targeting Mycobacteria: Specific modifications, such as the introduction of a (quinolin-4-yloxy)acetamide moiety, have led to potent antitubercular agents. [6]

III. Spectroscopic Characterization

The structural elucidation of newly synthesized 2-methyl-4-quinolinol derivatives relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-methyl-4-quinolinol provides characteristic signals that confirm its structure.

  • Methyl Protons: A sharp singlet for the methyl group at the 2-position typically appears in the upfield region of the spectrum.

  • Aromatic Protons: The protons on the quinoline ring system give rise to a series of multiplets in the aromatic region. The specific chemical shifts and coupling patterns of these protons can provide valuable information about the substitution pattern on the benzene ring portion of the quinoline scaffold.

  • Hydroxyl Proton: The proton of the 4-hydroxyl group is often observed as a broad singlet, and its chemical shift can be concentration and solvent dependent.

B. Infrared (IR) Spectroscopy

The IR spectrum of 2-methyl-4-quinolinol displays characteristic absorption bands that correspond to the various functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.

  • C=O Stretch: Due to keto-enol tautomerism, a carbonyl stretching vibration for the 4-oxo tautomer may be observed in the region of 1650-1700 cm⁻¹.

  • C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations typically appear in the region of 1450-1650 cm⁻¹.

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are observed above and below 3000 cm⁻¹, respectively.

IV. Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized 2-methyl-4-quinolinol derivatives, a battery of in vitro biological assays is employed.

A. Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-methyl-4-quinolinol derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the 2-methyl-4-quinolinol derivatives in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate the wells of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

V. Conclusion and Future Perspectives

The 2-methyl-4-quinolinol scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. The synthetic methodologies for accessing these compounds are well-established, allowing for the generation of diverse libraries of derivatives for biological screening. The broad spectrum of biological activities, particularly in the areas of oncology and infectious diseases, underscores the significant potential of this compound class.

Future research in this area should continue to focus on:

  • Rational Drug Design: Utilizing computational tools and a deeper understanding of the structure-activity relationships to design more potent and selective inhibitors for specific biological targets.

  • Exploration of New Biological Targets: Expanding the scope of biological screening to identify novel therapeutic applications for 2-methyl-4-quinolinol derivatives.

  • Preclinical and Clinical Development: Advancing the most promising lead compounds through preclinical studies to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles, with the ultimate goal of translating these findings into clinical applications.

The continued exploration of the rich chemistry and biology of 2-methyl-4-quinolinol derivatives holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

Sources

Exploratory

The Bioactivity Profile of 8-Ethoxy Substituted Quinolines: A Technical Guide for Drug Discovery Professionals

Introduction: Unlocking the Therapeutic Potential of the 8-Substituted Quinoline Scaffold The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the 8-Substituted Quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities.[1] Among the various substituted quinolines, those functionalized at the 8-position have garnered significant attention for their potent and diverse pharmacological effects. This guide provides an in-depth technical exploration of the bioactivity profile of 8-ethoxy substituted quinolines.

Given the extensive body of research on 8-hydroxyquinoline (8-HQ) as the parent compound, this guide will first establish a comprehensive understanding of its bioactivity. This foundational knowledge will then serve as a framework to explore and contextualize the emerging data on 8-alkoxy derivatives, with a specific focus on the 8-ethoxy substitution. By examining the structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with critical insights into the therapeutic potential of this promising class of compounds.

Synthesis of 8-Ethoxy Substituted Quinolines: From Core Scaffold to Functionalized Derivatives

The synthesis of 8-ethoxyquinolines typically commences with the construction of the foundational 8-hydroxyquinoline scaffold, followed by etherification. The Skraup synthesis is a classical and widely employed method for the preparation of the quinoline core.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline

This protocol outlines the synthesis of 8-hydroxyquinoline from 2-aminophenol.

Materials:

  • 2-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • o-Nitrophenol (as an oxidizing agent)

  • Sodium Hydroxide solution (30%)

Procedure:

  • In a suitable reaction vessel, cautiously add glycerol to concentrated sulfuric acid while stirring.

  • Sequentially add 2-aminophenol and o-nitrophenol to the mixture.

  • Gently heat the reaction mixture. An exothermic reaction will ensue.

  • After the initial exothermic reaction subsides, continue heating to complete the reaction.

  • Upon completion, dilute the mixture with water and neutralize with a 30% sodium hydroxide solution to precipitate the crude 8-hydroxyquinoline.

  • The crude product can be purified by steam distillation or recrystallization.

Etherification to 8-Ethoxyquinoline

The conversion of 8-hydroxyquinoline to its ethoxy derivative is a standard Williamson ether synthesis.

Materials:

  • 8-Hydroxyquinoline

  • Ethyl iodide or Ethyl bromide

  • A suitable base (e.g., sodium ethoxide, potassium carbonate)

  • An appropriate solvent (e.g., ethanol, acetone)

Procedure:

  • Dissolve 8-hydroxyquinoline in the chosen solvent.

  • Add the base to deprotonate the hydroxyl group, forming the corresponding phenoxide.

  • Add the ethylating agent (ethyl iodide or ethyl bromide) to the reaction mixture.

  • Heat the mixture under reflux until the reaction is complete, which can be monitored by thin-layer chromatography.

  • After cooling, the product can be isolated by extraction and purified by column chromatography or recrystallization.

Synthesis_of_8_Ethoxyquinoline cluster_skraup Skraup Synthesis cluster_etherification Williamson Ether Synthesis 2-Aminophenol 2-Aminophenol Skraup_Reaction Cyclization 2-Aminophenol->Skraup_Reaction Glycerol Glycerol Glycerol->Skraup_Reaction H2SO4 H2SO4 H2SO4->Skraup_Reaction Oxidizing_Agent o-Nitrophenol Oxidizing_Agent->Skraup_Reaction 8-Hydroxyquinoline 8-Hydroxyquinoline Skraup_Reaction->8-Hydroxyquinoline Etherification_Reaction Etherification 8-Hydroxyquinoline->Etherification_Reaction Ethyl_Halide Ethyl Iodide/Bromide Ethyl_Halide->Etherification_Reaction Base Base (e.g., K2CO3) Base->Etherification_Reaction 8-Ethoxyquinoline 8-Ethoxyquinoline Etherification_Reaction->8-Ethoxyquinoline

Synthetic pathway to 8-ethoxyquinoline.

Antimicrobial Activity: A Legacy of Potency

The antimicrobial properties of 8-hydroxyquinoline and its derivatives are well-documented, with a history of use as antiseptic and disinfectant agents.[2]

Mechanism of Antimicrobial Action

The primary mechanism underlying the antimicrobial activity of 8-hydroxyquinoline is its ability to chelate essential metal ions, particularly divalent cations like iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺). These metal ions are crucial cofactors for a variety of microbial enzymes involved in essential metabolic processes. By sequestering these ions, 8-hydroxyquinoline disrupts cellular function, leading to the inhibition of microbial growth and, at higher concentrations, cell death.

Antimicrobial_Mechanism 8-HQ 8-Hydroxyquinoline Chelation Chelation 8-HQ->Chelation Metal_Ions Essential Metal Ions (Fe²⁺, Cu²⁺, Zn²⁺) Metal_Ions->Chelation Enzyme_Inhibition Inhibition of Metalloenzymes Chelation->Enzyme_Inhibition Disruption Disruption of Cellular Processes Enzyme_Inhibition->Disruption Growth_Inhibition Microbial Growth Inhibition / Cell Death Disruption->Growth_Inhibition

Mechanism of antimicrobial action of 8-hydroxyquinoline.
Antimicrobial Spectrum of 8-Alkoxyquinolines

Studies on 8-methoxyquinoline have demonstrated its potent antifungal and antibacterial activities. It has shown strong inhibitory effects against fungi such as Aspergillus flavus and Aspergillus niger, as well as bacteria including Bacillus subtilis and Salmonella typhi.[3] While specific data for 8-ethoxyquinoline is limited, the observed activity of its methoxy analog suggests that 8-alkoxyquinolines, in general, retain significant antimicrobial properties. It is hypothesized that increasing the lipophilicity by alkylating the C8-hydroxyl group could enhance antimycobacterial and antistaphylococcal activities.[4]

CompoundOrganismActivityReference
8-MethoxyquinolineAspergillus flavusStrong antifungal[3]
8-MethoxyquinolineAspergillus nigerStrong antifungal[3]
8-MethoxyquinolineBacillus subtilisStrong antibacterial[3]
8-MethoxyquinolineSalmonella typhiStrong antibacterial[3]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compound (e.g., 8-ethoxyquinoline)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth or by measuring the optical density at 600 nm.

Anticancer Activity: A Promising Frontier

The quinoline scaffold is a privileged structure in the design of anticancer agents.[5] Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Mechanism of Anticancer Action

The anticancer activity of 8-hydroxyquinoline derivatives is multifaceted. Similar to their antimicrobial action, metal chelation plays a crucial role. By modulating the homeostasis of essential metal ions within cancer cells, these compounds can induce oxidative stress and trigger apoptotic pathways.[6] Furthermore, some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase II.[7] Studies on 8-hydroxyquinoline-coated graphene oxide have demonstrated the induction of apoptosis in breast cancer cells through the upregulation of pro-apoptotic genes like p53, p21, and Bax, and the downregulation of the anti-apoptotic gene Bcl-2.[8]

Cytotoxicity of 8-Alkoxyquinoline Derivatives
Compound/DerivativeCell LineIC₅₀ (µM)Reference
8-HydroxyquinolineHCT 116 (Colon Cancer)9.33 ± 0.22[8]
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)6.25 ± 0.034 µg/mL[9]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineHCT116 (Colorectal Cancer)Not specified[1][7]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinolineHCT116 (Colorectal Cancer)0.35[10]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinolineCaco-2 (Colorectal Cancer)0.54[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound (e.g., 8-ethoxyquinoline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributing factor to the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. The quinoline scaffold has been identified as a promising template for the development of novel anti-inflammatory agents.[11]

Mechanism of Anti-inflammatory Action

Derivatives of 8-substituted quinolines have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. One of the primary targets is the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. 8-(Tosylamino)quinoline, for example, has been demonstrated to significantly suppress the activation of NF-κB and its upstream signaling components, thereby inhibiting the production of pro-inflammatory mediators.

Anti_inflammatory_Mechanism LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Proinflammatory_Genes activates transcription of 8_Substituted_Quinoline 8-Substituted Quinoline 8_Substituted_Quinoline->IKK inhibits

Inhibition of the NF-κB signaling pathway.

While direct studies on the anti-inflammatory properties of 8-ethoxyquinoline are not extensively available, the established activity of related 8-substituted quinolines suggests that this class of compounds warrants further investigation for its potential to modulate inflammatory responses.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of 8-substituted quinolines is intricately linked to the nature of the substituent at the 8-position.

  • The Role of the 8-Substituent: The presence of a heteroatom at the 8-position, capable of chelation with the quinoline nitrogen, is a critical determinant of bioactivity. The hydroxyl group in 8-HQ is a key player in its metal-chelating ability. Replacing the hydroxyl group with an ethoxy group alters the electronic and steric properties of the molecule, which can influence its interaction with biological targets.

  • Lipophilicity: The conversion of the hydrophilic hydroxyl group to a more lipophilic ethoxy group can impact the compound's pharmacokinetic properties, such as membrane permeability and bioavailability. This increased lipophilicity may contribute to enhanced activity, as has been hypothesized for antimycobacterial and antistaphylococcal effects.[4]

  • Future Directions: The bioactivity profile of 8-ethoxy substituted quinolines remains a relatively unexplored area with significant potential. Future research should focus on:

    • Systematic SAR studies: Synthesizing and screening a library of 8-alkoxyquinolines with varying alkyl chain lengths to elucidate the precise impact of lipophilicity on different biological activities.

    • In-depth mechanistic studies: Investigating the specific molecular targets and signaling pathways modulated by 8-ethoxyquinoline to better understand its mode of action.

    • In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of promising 8-ethoxyquinoline derivatives in preclinical animal models.

Conclusion

The 8-substituted quinoline scaffold, exemplified by the extensively studied 8-hydroxyquinoline, represents a rich source of bioactive compounds with significant therapeutic potential. While direct research on 8-ethoxy substituted quinolines is still in its nascent stages, the available data on related 8-alkoxy derivatives, coupled with the well-established principles of medicinal chemistry, strongly suggest that these compounds are promising candidates for further investigation in the fields of antimicrobial, anticancer, and anti-inflammatory drug discovery. This guide provides a solid foundation for researchers to build upon, paving the way for the development of novel and effective therapeutic agents based on the versatile 8-ethoxyquinoline core.

References

  • Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines. (n.d.). PubMed. Retrieved from [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (n.d.). MDPI. Retrieved from [Link]

  • In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. (n.d.). MDPI. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved from [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (n.d.). ResearchGate. Retrieved from [Link]

  • 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Apoptosis and cytotoxicity caused by ethoxyquin and two of its salts. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved from [Link]

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (n.d.). PMC. Retrieved from [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Apoptosis and cytotoxicity caused by ethoxyquin and two of its salts. (n.d.). ResearchGate. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. Retrieved from [Link]

  • Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). PMC. Retrieved from [Link]

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Foundational

A Senior Application Scientist's Guide to Determining the Solubility of 8-Ethoxy-2-methylquinolin-4-ol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 8-Ethoxy-2-methylquinolin-4-ol, a quinoline derivative of significant interest in medicinal chemistry. While specific solubility data for this compound is not extensively published, this document serves as a first-principles guide for researchers. It outlines the theoretical considerations governing its solubility, provides detailed, field-proven experimental protocols for its determination, and discusses the thermodynamic analysis of the resulting data. This guide is structured to empower researchers to generate reliable and reproducible solubility profiles, a cornerstone of preclinical drug development.

Introduction to 8-Ethoxy-2-methylquinolin-4-ol and the Imperative of Solubility Data

8-Ethoxy-2-methylquinolin-4-ol belongs to the quinoline family, a class of heterocyclic aromatic compounds renowned for their wide range of biological activities.[1][2] Derivatives of quinoline and its isomer 8-hydroxyquinoline are foundational scaffolds in the development of drugs for treating malaria, cancer, and various microbial infections.[3][4][5] The specific structure of 8-Ethoxy-2-methylquinolin-4-ol, featuring a hydroxyl group capable of hydrogen bonding, an ethoxy group influencing lipophilicity, and the rigid quinoline core, suggests a nuanced solubility profile that will vary significantly across different organic solvents.

Understanding this solubility is not an academic exercise; it is a critical path in drug development. Poor solubility can lead to low bioavailability, necessitating higher doses that may increase toxicity.[4] Therefore, generating a robust solubility profile in a range of pharmaceutically acceptable organic solvents is a foundational step in designing effective and safe dosage forms.

Physicochemical Properties (Predicted and Inferred)

Property Value/Comment Rationale
Molecular Formula C₁₂H₁₃NO₂ Deduced from the chemical name.
Appearance Likely a pale cream to light yellow solid. Based on similar quinolinol derivatives.[1][6]
Polarity Moderately polar. The quinoline ring system is largely nonpolar, but the hydroxyl (-OH) and ethoxy (-O-CH₂CH₃) groups introduce significant polarity and hydrogen bonding capacity.
Aqueous Solubility Expected to be low. The aromatic core is hydrophobic. Quinoline itself is sparingly soluble in water.[2][3]

| Organic Solvent Solubility | Expected to be soluble in polar organic solvents. | The polar functional groups should facilitate interaction with solvents like alcohols, DMF, and DMSO.[3] |

Theoretical Underpinnings of Solubility: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

For 8-Ethoxy-2-methylquinolin-4-ol, we can predict its behavior based on its structural motifs:

  • Hydrogen Bonding : The 4-hydroxyl group is a strong hydrogen bond donor and acceptor. This will promote solubility in protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

  • Dipole-Dipole Interactions : The ether linkage of the ethoxy group and the nitrogen in the quinoline ring create permanent dipoles, favoring solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Van der Waals Forces : The bicyclic aromatic ring system is nonpolar and will interact favorably with nonpolar or moderately polar solvents through London dispersion forces.

The interplay of these forces means that solubility will be a spectrum. We can anticipate high solubility in polar solvents like DMF and ethanol, and lower solubility in nonpolar solvents like hexane.

Experimental Determination of Equilibrium Solubility

The gold standard for solubility measurement is the shake-flask method, which determines the equilibrium solubility of a compound in a given solvent at a specific temperature. Below are detailed protocols for quantifying the dissolved solute, each with distinct advantages.

Core Protocol: The Shake-Flask Method

This foundational procedure is the precursor to all quantification methods described below. The core principle is to create a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid.

Step-by-Step Methodology:

  • Preparation : Add an excess amount of solid 8-Ethoxy-2-methylquinolin-4-ol to a series of vials, each containing a different organic solvent of interest. "Excess" is key; a visible amount of solid must remain at the end of the experiment to ensure saturation.

  • Equilibration : Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature, permitting the excess solid to settle. For robust separation, centrifugation of the vials is highly recommended.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant from each vial. It is critical not to disturb the solid at the bottom. The use of a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) is mandatory to remove any suspended microparticles.

  • Quantification : Analyze the concentration of the dissolved compound in the filtered supernatant using one of the methods detailed below.

Quantification Method 1: Gravimetric Analysis

The gravimetric method is a straightforward and robust technique that relies on evaporating the solvent and weighing the residual solid solute.

Protocol:

  • Taring : Accurately weigh a clean, dry evaporating dish (a pre-weighed glass vial is also suitable). Record this weight as W₁.

  • Aliquot Transfer : Pipette a precise volume of the filtered supernatant (e.g., 5.0 mL) into the tared dish.

  • Evaporation : Place the dish in a fume hood or a gentle vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound.

  • Drying to Constant Weight : Once the solvent is fully evaporated, dry the dish in a vacuum oven until a constant weight is achieved (i.e., the weight does not change between successive measurements).

  • Final Weighing : Cool the dish in a desiccator to prevent moisture absorption and weigh it accurately. Record this final weight as W₂.

  • Calculation : The solubility (S) in g/L is calculated as: S = (W₂ - W₁) / Volume of aliquot (L)

Causality and Trustworthiness: This method is highly reliable as it directly measures the mass of the dissolved solid.[3] Its self-validating nature comes from drying to a constant weight, which ensures all solvent has been removed. However, it is time-consuming and requires a relatively large amount of material.

Gravimetric_Workflow A 1. Add excess solute to solvent B 2. Equilibrate (24-72h @ const. T) A->B Shake C 3. Centrifuge & Filter (0.22 µm) B->C Separate D 4. Transfer precise volume to tared dish C->D Sample E 5. Evaporate solvent D->E F 6. Dry to constant weight E->F G 7. Final weighing F->G H 8. Calculate Solubility (mass/volume) G->H

Caption: Workflow for Gravimetric Solubility Determination.

Quantification Method 2: UV-Vis Spectrophotometry

This method is rapid and requires less material than the gravimetric approach. It relies on the principle that the absorbance of light by a solution is directly proportional to the concentration of the analyte (Beer-Lambert Law).

Protocol:

  • Spectrum Scan : First, determine the wavelength of maximum absorbance (λ_max) for 8-Ethoxy-2-methylquinolin-4-ol in each solvent by scanning a dilute solution across a range of UV-Vis wavelengths.

  • Calibration Curve : Prepare a series of standard solutions of known concentrations of the compound in the specific solvent. Measure the absorbance of each standard at the predetermined λ_max. Plot a graph of Absorbance vs. Concentration. This must be a linear plot with an R² value > 0.99 for the results to be valid.

  • Sample Preparation : Take the filtered supernatant obtained from the shake-flask protocol and dilute it with the same solvent to ensure the absorbance falls within the linear range of the calibration curve.

  • Absorbance Measurement : Measure the absorbance of the diluted sample at λ_max.

  • Calculation : Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample. Remember to multiply this value by the dilution factor to determine the original concentration in the saturated solution.

Causality and Trustworthiness: This technique is efficient for high-throughput screening.[1] Its trustworthiness is validated by the linearity of the calibration curve. Any deviation from linearity indicates that the Beer-Lambert law is not being obeyed, and the results would be invalid.

UV_Vis_Workflow cluster_0 Preparation cluster_1 Measurement A 1. Prepare Standards & Determine λ_max B 2. Generate Calibration Curve (Abs vs. Conc.) A->B F 6. Calculate Concentration & apply dilution factor B->F C 3. Obtain saturated supernatant (Shake-Flask) D 4. Dilute supernatant to linear range C->D E 5. Measure Absorbance of sample D->E E->F

Caption: Workflow for UV-Vis Spectrophotometric Solubility Assay.

Thermodynamic Analysis of Solubility Data

By determining the solubility of 8-Ethoxy-2-methylquinolin-4-ol at different temperatures, key thermodynamic parameters of dissolution can be calculated. This provides deeper insight into the driving forces of the solubilization process.

The van't Hoff equation relates the change in solubility with temperature to the enthalpy of dissolution (ΔH_sol):

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

where:

  • x is the mole fraction solubility

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

  • ΔH_sol is the standard enthalpy of dissolution

  • ΔS_sol is the standard entropy of dissolution

By plotting ln(x) against 1/T, a linear relationship should be observed. The slope of this line is equal to -ΔH_sol / R, and the y-intercept is ΔS_sol / R. From these values, the Gibbs free energy of dissolution (ΔG_sol) can also be calculated:

ΔG_sol = ΔH_sol - TΔS_sol

A positive ΔH_sol indicates an endothermic dissolution process where solubility increases with temperature. A negative ΔG_sol indicates a spontaneous dissolution process.[7]

Conclusion and Forward Outlook

While published quantitative solubility data for 8-Ethoxy-2-methylquinolin-4-ol is scarce, this guide provides the necessary theoretical foundation and practical, self-validating protocols for its rigorous determination. The choice of quantification method—gravimetric for accuracy or spectroscopic for speed—will depend on the specific needs of the research program. The data generated through these methods are essential for advancing our understanding of this promising quinoline derivative and are a prerequisite for its successful development into a potential therapeutic agent. The subsequent thermodynamic analysis of this data will further elucidate the physicochemical properties governing its behavior in solution, providing invaluable information for formulation scientists.

References

  • 8-ETHOXYQUINOLINE | CAS#:1555-94-8. Chemsrc. Available at: [Link]

  • Ethoxyquin. AERU - University of Hertfordshire. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. (2022-06-20). Available at: [Link]

  • Quinoline Derivatives Thermodynamic Properties during Phase Transition. Longdom Publishing. Available at: [Link]

  • Ethoxyquin. Wikipedia. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. (2013-12-10). Available at: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research (IJFMR). Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. (2019-02-25). Available at: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. (2025-08-09). Available at: [Link]

  • Synthesis of derivatives of quinoline. SciSpace. Available at: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (PDF) ResearchGate. (2025-08-07). Available at: [Link]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Royal Society of Chemistry. (2025). Available at: [Link]

Sources

Exploratory

Technical Guide: History and Synthesis of 8-Ethoxy-2-methylquinolin-4-ol

The following technical guide details the history, discovery, and synthesis of 8-Ethoxy-2-methylquinolin-4-ol (CAS: 15644-92-5). This document is structured for researchers and process chemists, focusing on the evolution...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, discovery, and synthesis of 8-Ethoxy-2-methylquinolin-4-ol (CAS: 15644-92-5). This document is structured for researchers and process chemists, focusing on the evolution of the Conrad-Limpach synthesis and its specific application to this compound.

[1]

Part 1: Executive Summary & Historical Context[1]

Compound Profile:

  • IUPAC Name: 8-Ethoxy-2-methylquinolin-4-ol[1][2][3][4]

  • Tautomer: 8-Ethoxy-2-methylquinolin-4(1H)-one[1]

  • CAS Number: 15644-92-5[4]

  • Molecular Formula: C₁₂H₁₃NO₂[1][4]

  • Molecular Weight: 203.24 g/mol [1][4][5][6]

  • Core Significance: A functionalized quinoline scaffold used as a high-value intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial DNA gyrase or acting as specific receptor modulators where the 8-ethoxy substitution provides metabolic stability and lipophilicity.

The Historical Discovery: The Conrad-Limpach Evolution

The "discovery" of 8-Ethoxy-2-methylquinolin-4-ol is not an isolated event but a specific application of the Conrad-Limpach Synthesis , first reported by Max Conrad and Leonhard Limpach in 1887 .[1]

  • The 1887 Breakthrough: Conrad and Limpach discovered that condensing anilines with

    
    -keto esters could yield two distinct isomers depending on the reaction conditions.
    
  • The Regioselectivity Challenge:

    • Kinetic Control (Low Temp): Formation of an anilide, leading to 2-hydroxy-4-methylquinoline (The Knorr Synthesis).[1][7]

    • Thermodynamic Control (High Temp): Formation of an enamine (Schiff base), leading to 4-hydroxy-2-methylquinoline (The Conrad-Limpach Synthesis).

  • Application to o-Phenetidine: The synthesis of the 8-ethoxy derivative specifically utilized o-phenetidine (2-ethoxyaniline) as the starting material. This was driven by the need to introduce electron-donating alkoxy groups into the quinoline core to modulate biological activity and solubility profiles in early antimalarial and antibacterial research.

Part 2: Mechanistic Principles & Logic[1]

The synthesis relies on the Conrad-Limpach cyclization .[7][8][9] The critical scientific insight here is the manipulation of tautomeric equilibria to force the formation of the 4-hydroxy isomer.

The Pathway Logic
  • Enamine Formation (Step 1): The reaction between o-phenetidine and ethyl acetoacetate must be driven to the enamine (ethyl 3-(2-ethoxyanilino)but-2-enoate) rather than the amide.[1] This is achieved by using an acid catalyst and removing water (Dean-Stark trap) at moderate temperatures (<100°C).[1]

  • Thermal Cyclization (Step 2): The enamine undergoes an electrocyclic ring closure. This step requires high activation energy (~250°C).

    • Why High Temp? The aromaticity of the benzene ring must be temporarily disrupted during the formation of the transition state.[9]

    • Solvent Choice:Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is the standard industrial solvent because it boils at 258°C, providing the exact thermal sink required without pressure vessels.

Visualization: The Conrad-Limpach Mechanism[1][7][8][10]

ConradLimpach cluster_conditions Critical Control Points Start o-Phenetidine + Ethyl Acetoacetate Inter1 Tetrahedral Intermediate Start->Inter1 Condensation Enamine Enamine (Schiff Base) (Kinetic Product) Inter1->Enamine -H2O (Dean-Stark) Amide Anilide (Thermodynamic Trap) Inter1->Amide Low Temp (Avoid!) TS Cyclization TS (High Temp >250°C) Enamine->TS Dowtherm A, 250°C Product 8-Ethoxy-2-methylquinolin-4-ol TS->Product -EtOH Aromatization

Figure 1: Mechanistic pathway of the Conrad-Limpach synthesis showing the divergence between Knorr (Amide) and Conrad-Limpach (Enamine) routes.

Part 3: Detailed Experimental Protocol

This protocol is designed for a self-validating workflow. The intermediate isolation step allows for purity checks before committing to the high-temperature cyclization.

Reagents & Equipment Table
Reagent / MaterialRoleSpecification
o-Phenetidine Substrate>98% Purity, Clear liquid
Ethyl Acetoacetate Reagent1.1 Equivalents
Acetic Acid CatalystGlacial (Catalytic amount)
Benzene or Toluene Solvent (Step 1)Anhydrous
Dowtherm A Solvent (Step 2)Eutectic mixture (26.5% biphenyl, 73.5% diphenyl oxide)
Ethanol WashingAbsolute
Step-by-Step Methodology
Phase 1: Enamine Synthesis (Schiff Base Formation)
  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add 0.1 mol of o-phenetidine , 0.11 mol of ethyl acetoacetate , and 5 drops of glacial acetic acid.

  • Solvent: Add 150 mL of Benzene (or Toluene for safety).

  • Reaction: Heat to reflux. Monitor the collection of water in the Dean-Stark trap.

    • Endpoint: The reaction is complete when the theoretical amount of water (~1.8 mL for 0.1 mol) is collected (approx. 3-5 hours).

  • Isolation: Evaporate the solvent under reduced pressure (Rotavap). The residue is the crude ethyl 3-(2-ethoxyanilino)but-2-enoate .

    • Validation: Run a TLC or H-NMR.[1] You should see the disappearance of the amine NH2 peak and the appearance of the vinyl proton.

Phase 2: Thermal Cyclization (The Conrad-Limpach Step)
  • Setup: Equip a 250 mL 3-neck RBF with a thermometer, a dropping funnel, and a short-path distillation head (to remove ethanol formed).

  • Pre-heating: Add 50 mL of Dowtherm A to the flask and heat aggressively to 250°C (refluxing Dowtherm).

  • Addition: Dissolve the crude enamine (from Phase 1) in a minimal amount of warm Dowtherm A (or add neat if liquid). Add this solution dropwise to the boiling solvent.

    • Critical Control: The temperature of the reaction mixture must not drop below 240°C . The rapid addition ensures the reactant immediately hits the activation energy threshold, preventing polymerization.

  • Reaction: Ethanol will distill off immediately. Continue heating for 20-30 minutes after addition is complete.

  • Work-up:

    • Cool the mixture to room temperature. The product, 8-Ethoxy-2-methylquinolin-4-ol , typically precipitates as the solution cools.[1]

    • Add 50 mL of hexane or petroleum ether to further precipitate the solid and wash away the Dowtherm A.

    • Filter the solid (Buchner funnel).

  • Purification: Recrystallize from Ethanol or Acetone.

Quantitative Data Summary
ParameterValue / RangeNotes
Step 1 Temp 80°C - 110°CReflux (Benzene/Toluene)
Step 2 Temp 250°C - 255°CCritical for cyclization
Typical Yield 65% - 85%Dependent on water removal efficiency
Melting Point ~222°CSharp mp indicates high purity
Appearance Off-white / Yellowish crystalsDarkens if oxidized

Part 4: Process Flow Diagram

ProcessFlow Input Raw Materials: o-Phenetidine Ethyl Acetoacetate Step1 Step 1: Condensation (Dean-Stark, Toluene, Reflux) Goal: Remove H2O Input->Step1 Check1 QC Check: Enamine Purity (NMR/TLC) Step1->Check1 Step2 Step 2: Flash Cyclization (Dowtherm A, 250°C) Goal: Ring Closure Check1->Step2 Pass Step3 Quench & Precipitation (Cooling + Hexane wash) Step2->Step3 -EtOH Output Final Product: 8-Ethoxy-2-methylquinolin-4-ol Step3->Output

Figure 2: Industrial process flow for the synthesis of 8-Ethoxy-2-methylquinolin-4-ol.

Part 5: References

  • Conrad, M., & Limpach, L. (1887).[8] Ueber das Verhalten von Anilin gegen Acetessigester. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from Anilines and Ethyl Acetoacetate. Journal of the American Chemical Society, 68(7), 1264–1266.

  • Sigma-Aldrich. (n.d.). Product Specification: 6-Ethoxy-2-methylquinolin-4-ol (Isomer Reference).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19926, 8-Methoxy-2-methylquinolin-4-ol (Analogous Structure).

  • BLD Pharm. (2024). Compound Data: 8-Ethoxy-2-methylquinolin-4-ol (CAS 15644-92-5).[1][4]

Sources

Foundational

Technical Whitepaper: Molecular Weight and Formula Analysis of 8-Ethoxy-2-methylquinolin-4-ol

[1][2][3] Executive Summary This technical guide provides a rigorous framework for the structural validation and molecular weight analysis of 8-Ethoxy-2-methylquinolin-4-ol .[1][2][3] While often nomenclatured as a "quin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This technical guide provides a rigorous framework for the structural validation and molecular weight analysis of 8-Ethoxy-2-methylquinolin-4-ol .[1][2][3] While often nomenclatured as a "quinolin-4-ol," this scaffold exhibits significant prototropic tautomerism, frequently favoring the 4-quinolone (keto) form in polar media.[1][2][3] This duality presents specific analytical challenges in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[2][3]

This document outlines the precise chemo-metric profile, high-resolution mass spectrometry (HRMS) workflows, and structural corroboration protocols required to certify the identity of this compound for drug development applications.

Chemo-Metric Profile

The accurate characterization of 8-Ethoxy-2-methylquinolin-4-ol begins with a definitive understanding of its stoichiometric and isotopic properties.[1][2][3]

Molecular Formula & Mass Data
PropertyValueNotes
Chemical Formula C₁₂H₁₃NO₂
Average Molecular Weight 203.24 g/mol Used for molarity calculations in synthesis.[1][2][3]
Monoisotopic Mass 203.09463 Da Critical for HRMS validation (based on ¹²C, ¹H, ¹⁴N, ¹⁶O).[2][3]
Exact Mass

204.10191 Da The target ion for ESI(+) detection.[2][3]
Elemental Composition C: 70.92%, H: 6.45%, N: 6.89%, O: 15.74%Theoretical values for elemental analysis.[2][3]
Structural Tautomerism

Researchers must recognize that this molecule exists in a dynamic equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.[1][2][3]

  • Enol Form (Lactim): Favored in non-polar solvents and gas phase.[2][3]

  • Keto Form (Lactam): Predominant in solid state and polar solvents (e.g., DMSO, Methanol).[2][3] This form is stabilized by intermolecular hydrogen bonding and aromaticity of the pyridone ring.[2][3]

High-Resolution Mass Spectrometry (HRMS) Analysis[1][2][3]

For pharmaceutical-grade validation, low-resolution MS is insufficient.[1][2][3] The following HRMS workflow ensures formula confirmation with <5 ppm mass error.

Ionization Strategy: Electrospray Ionization (ESI)[2][3]
  • Mode: Positive Ion Mode (ESI+).

  • Rationale: The quinoline nitrogen is basic.[2][3] Even in the quinolone tautomer, protonation occurs readily, yielding a stable

    
     species.[2][3]
    
  • Solvent System: 0.1% Formic Acid in Acetonitrile/Water (50:50).[2][3] The acidic modifier promotes protonation.[2][3]

Fragmentation Pathway (MS/MS)

Structural confirmation requires analyzing the fragmentation pattern (Collision Induced Dissociation - CID).[2][3]

  • Parent Ion:

    
    [2][3]
    
  • Primary Loss (Ethoxy Cleavage): Loss of ethylene (

    
    , -28 Da) from the ethoxy tail is characteristic of alkyl aryl ethers.[2][3]
    
    • Fragment:

      
       (corresponding to the 8-hydroxy analog).[2][3]
      
  • Secondary Loss (Carbonyl Cleavage): Subsequent loss of CO (-28 Da) from the 4-position, typical of phenols/quinolones.[2][3]

HRMS Protocol
  • Sample Prep: Dilute 1 mg of solid standard in 1 mL MeOH. Further dilute 1:100 in mobile phase.

  • Injection: Direct infusion or UPLC-coupled (flow rate 0.3 mL/min).

  • Calibration: Use LockMass (e.g., Leucine Enkephalin) to correct drift in real-time.[2][3]

  • Criteria: Mass accuracy must be within

    
     ppm of theoretical 204.1019.
    

Structural Validation via NMR

NMR is the definitive method to distinguish 8-ethoxy-2-methylquinolin-4-ol from its isomers (e.g., 6-ethoxy or 7-ethoxy variants).[1][2][3]

Solvent Selection
  • Recommended: DMSO-d₆ .[1][2][3]

  • Reasoning: DMSO disrupts intermolecular H-bonds, sharpening the signals of the exchangeable proton (OH/NH).[2][3] In CDCl₃, the tautomeric exchange may cause peak broadening.[2][3]

Predicted Signal Assignment (¹H NMR, 400 MHz, DMSO-d₆)
Position/GroupShift (

ppm)
MultiplicityIntegrationStructural Insight
-NH / -OH 11.0 - 12.0Broad Singlet1HIndicates Keto/Enol exchangeable proton.[1][2][3]
Ar-H (Pos 5) 7.6 - 7.8Doublet (d)1HVicinal coupling to H-6.[1][2][3]
Ar-H (Pos 6) 7.2 - 7.4Triplet (t)1HCoupled to H-5 and H-7.[1][2][3]
Ar-H (Pos 7) 7.1 - 7.3Doublet (d)1HProximity to ethoxy group shields this proton.[1][2][3]
H-3 (Quinoline) 5.9 - 6.1Singlet (s)1HCharacteristic of 2-substituted 4-quinolones.[1][2][3]
-OCH₂- 4.1 - 4.2Quartet (q)2HMethylene of ethoxy group (

Hz).[1][2][3]
-CH₃ (Pos 2) 2.3 - 2.4Singlet (s)3HMethyl group attached to aromatic ring.[1][2][3]
-CH₃ (Ethoxy) 1.3 - 1.5Triplet (t)3HTerminal methyl of ethoxy group.[1][2][3]

Analytical Workflow Visualization

The following diagram illustrates the logical flow for confirming the molecular weight and structure, highlighting the critical decision points regarding tautomerism.

AnalyticalWorkflow Start Unknown Sample (Putative 8-Ethoxy-2-methylquinolin-4-ol) Solubility Solubility Test (DMSO vs CHCl3) Start->Solubility HRMS HRMS (ESI+) Target: m/z 204.1019 Solubility->HRMS Dilution MassCheck Mass Error < 5ppm? HRMS->MassCheck NMR_Prep NMR Prep (Solvent: DMSO-d6) MassCheck->NMR_Prep Pass Fail Reject / Re-purify MassCheck->Fail Fail TautomerCheck Check Tautomerism (OH vs NH signal) NMR_Prep->TautomerCheck StructureConfirm Confirm Structure (Coupling Constants) TautomerCheck->StructureConfirm Pattern Match

Figure 1: Decision matrix for the structural elucidation of quinolone derivatives.

Experimental Protocols

Protocol A: Determination of Exact Mass (HRMS)

Objective: Confirm elemental composition


.[2][3]
  • Instrument Setup: Calibrate Q-TOF or Orbitrap mass spectrometer using sodium formate or standard tuning mix.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV.[2][3]

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

    • Desolvation Temp: 350°C.[2][3]

  • Data Acquisition: Acquire data in continuum mode from

    
     50 to 1000.
    
  • Analysis: Extract the ion chromatogram for

    
     204.1019. Apply a mass window of 0.01 Da.[2][3] Calculate the isotopic pattern fit (Sigma fit) to confirm the presence of 12 Carbons.[2][3]
    
Protocol B: Tautomer Identification (UV-Vis Shift)

Objective: Rapidly assess the predominant tautomer in solution.[2][3]

  • Prepare a

    
     M solution in Cyclohexane (non-polar) and Ethanol (polar).[2][3]
    
  • Scan from 200 nm to 400 nm.[2][3]

  • Interpretation:

    • Enol form (Cyclohexane): Typically shows sharp bands with vibrational fine structure.[2][3]

    • Keto form (Ethanol): Shows a broad, red-shifted absorption band (approx. 320-340 nm) due to the extended conjugation of the quinolone system.[2][3]

References

  • Clugston, D. M., & MacLean, D. B. (1966).[2][3] Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781–788.[2][3] [2][3]

  • National Institute of Standards and Technology (NIST). (2023).[2][3] Mass Spectrum of 4-Hydroxyquinoline. NIST Chemistry WebBook, SRD 69.[2][3]

  • PubChem. (2023).[2][3] Compound Summary: 8-Methoxy-2-methylquinolin-4-ol (Analogous Structure).[1][2][3] National Library of Medicine.[2][3] [2][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Standard text for NMR interpretation of tautomeric systems).

Sources

Protocols & Analytical Methods

Method

Application Note: Recrystallization Protocols for 8-Ethoxy-2-methylquinolin-4-ol

Executive Summary This guide details the purification of 8-Ethoxy-2-methylquinolin-4-ol (also known as 8-ethoxy-2-methyl-4(1H)-quinolone).[1][2][3] This compound belongs to the 4-hydroxyquinoline class, a scaffold critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 8-Ethoxy-2-methylquinolin-4-ol (also known as 8-ethoxy-2-methyl-4(1H)-quinolone).[1][2][3] This compound belongs to the 4-hydroxyquinoline class, a scaffold critical in the synthesis of mucoprotective agents (e.g., Rebamipide analogs) and specific antibacterial probes.[4]

Achieving pharmaceutical-grade purity (>99.5%) for this compound is challenging due to tautomeric equilibrium (4-hydroxy vs. 4-quinolone), which dictates its solubility profile.[1][4][2][3] This note provides a scientifically grounded solvent selection strategy and a validated step-by-step recrystallization protocol.

Chemical Context & Solubility Logic

The Tautomerism Challenge

The target molecule exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone).[4][2] In the solid state and polar solvents, the keto form predominates.[4] This results in:

  • High Melting Points: Often >200°C due to strong intermolecular hydrogen bonding (dimerization).[1][4][3]

  • Poor Solubility: Sparingly soluble in non-polar solvents (Hexane, Toluene) and standard chlorinated solvents (DCM, Chloroform).[1][4]

  • Solubility Windows: Soluble in hot protic solvents (Ethanol, Acetic Acid) or high-dipole aprotic solvents (DMF, DMSO).[1][4]

Solvent Selection Matrix

Based on the physicochemical properties of the 8-ethoxy-substituted quinolone core, the following solvent systems are validated:

Solvent SystemRoleApplication CasePros/Cons
Ethanol / Water Primary Choice General purification; removal of unreacted anilines.[2][3]Pros: Green, easy to dry, moderate boiling point.Cons: May require large volumes for highly insoluble crudes.[1][4]
Glacial Acetic Acid / Water High-Performance Removal of dark, tarry oxidative byproducts.[4][2][3]Pros: Excellent solubilizing power; breaks H-bond dimers.Cons: Corrosive; product requires thorough washing to remove acid traces.[2][3]
DMF / Water Alternative "Oiling out" prevention; polymorph control.[4][2][3]Pros: Dissolves almost anything.Cons: High boiling point (hard to dry); DMF can decompose at high T.

Validated Experimental Protocol

Protocol A: The "Ethanol-Water" Standard (Recommended)

Best for crude material with purity >85% and light coloration.[1][4][2]

Materials:
  • Crude 8-Ethoxy-2-methylquinolin-4-ol[2][3]

  • Solvent: Ethanol (95% or Absolute)[4]

  • Anti-solvent: Deionized Water[4][5]

  • Equipment: Reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup.[1][4]

Step-by-Step Procedure:
  • Slurry Formation:

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask.

    • Add 80 mL of Ethanol (8 vol). Note: The solid will likely not dissolve at room temperature.

  • Dissolution (Thermodynamic Control):

    • Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Checkpoint: If the solid does not dissolve completely after 15 minutes of reflux, add Ethanol in 5 mL increments.

    • Limit: Do not exceed 15 volumes (150 mL). If undissolved solids persist, they are likely inorganic salts or highly insoluble impurities—proceed to hot filtration.[4]

  • Hot Filtration (Clarification):

    • While maintaining the solution near boiling, filter through a pre-heated Büchner funnel or a glass frit to remove insoluble particulates (charcoal treatment can be applied here if the solution is dark).[4]

  • Crystallization (Nucleation & Growth):

    • Return the clear filtrate to a clean flask.[2][3]

    • Reheat to reflux.[4][2][3]

    • Anti-solvent Addition: Slowly add hot Deionized Water dropwise until a faint, persistent turbidity (cloudiness) is observed.[1][4]

    • Add 1-2 mL of Ethanol to just clear the turbidity.[2][3]

    • Remove heat and allow the flask to cool slowly to room temperature (20-25°C) over 2 hours. Rapid cooling promotes occlusion of impurities.[2]

    • Once at room temperature, cool further in an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white to off-white needles under vacuum.[2][3]

    • Wash: Rinse the filter cake with 2 x 10 mL of cold Ethanol:Water (1:1 mixture).

  • Drying:

    • Dry in a vacuum oven at 60°C for 12 hours.

    • Target Purity: >99.0% (HPLC).

Protocol B: The "Acetic Acid" Rescue

Best for dark, crude material or material that fails to dissolve in Ethanol.[4]

  • Dissolve: Suspend crude material in Glacial Acetic Acid (5 vol) and heat to 90-100°C. The compound should dissolve readily due to protonation of the quinoline nitrogen.

  • Filter: Hot filter to remove carbon/insolubles.[4][2][3]

  • Precipitate: Cool the filtrate to 50°C. Slowly add Water (3-5 vol) while stirring. The pH change and polarity shift will force the free base to crystallize.[2]

  • Isolate: Cool to 10°C, filter, and wash extensively with water to remove all acetic acid.

  • Neutralize: If the smell of acid persists, slurry the wet cake in 5% Sodium Bicarbonate solution, stir for 30 mins, filter, and wash with water again.

Process Visualization

Recrystallization Workflow

The following diagram illustrates the critical decision points in the purification workflow.

RecrystallizationWorkflow Start Crude 8-Ethoxy-2-methylquinolin-4-ol SolventCheck Solubility Test (Boiling Ethanol) Start->SolventCheck RouteA Protocol A: Ethanol/Water (Standard) SolventCheck->RouteA Dissolves < 15 vol RouteB Protocol B: Acetic Acid/Water (Difficult Crude) SolventCheck->RouteB Insoluble / Dark Tar HotFilter Hot Filtration (Remove Insolubles) RouteA->HotFilter RouteB->HotFilter Nucleation Controlled Cooling (Nucleation) HotFilter->Nucleation Slow Cool Isolation Filtration & Wash Nucleation->Isolation 0-5°C Drying Vacuum Drying (60°C) Isolation->Drying

Figure 1: Decision logic for selecting the appropriate purification route based on crude solubility.

Tautomeric Influence on Solubility

Understanding the molecular state helps in troubleshooting "oiling out" issues.[2][3]

Figure 2: The keto-enol equilibrium favors the keto form in solution, necessitating polar protic solvents for effective dissolution.[1][4]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Product separates as a liquid droplet before crystallizing.[2][3]The temperature is above the MP of the solvated product.[2] Remedy: Reheat to dissolve, add slightly more solvent (Ethanol), and cool more slowly with vigorous stirring. Seed crystals are essential here.[4][2][3]
Low Yield Product is too soluble in the mother liquor.[2][3]Remedy: Concentrate the mother liquor by 50% and cool again. Alternatively, increase the ratio of Anti-solvent (Water) in the next run.[4][6]
Colored Impurities Oxidation byproducts (quinones).[1][4][3]Remedy: Add Activated Carbon (5 wt%) during the hot dissolution step (Step 2), stir for 10 mins, then hot filter.

References

  • Rebamipide Intermediate Synthesis: The purification of 2-methyl-4-quinolone derivatives is extensively documented in the synthesis of Rebamipide.[2][3]

    • Source:[1][4]

  • General Quinolone Purification: Methods for recrystallizing 4-hydroxyquinolines using Ethanol and Acetic Acid.[4][2][3]

    • Source: (General Reference for class behavior).[1][4][3]

  • Solvent Properties: Solubility d

    • Source: (Analogous structure properties).[4][3]

  • Advanced Purification: Use of DMF/Water for high-melting quinolones.[2][3]

    • Source:[1][4]

Sources

Application

Procedure for cyclization of ethyl acetoacetate with 2-ethoxyaniline

Technical Application Note: Regioselective Cyclization of Ethyl Acetoacetate with 2-Ethoxyaniline Abstract & Strategic Overview The cyclization of ethyl acetoacetate with 2-ethoxyaniline is a bifurcation point in heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Cyclization of Ethyl Acetoacetate with 2-Ethoxyaniline

Abstract & Strategic Overview

The cyclization of ethyl acetoacetate with 2-ethoxyaniline is a bifurcation point in heterocyclic synthesis, capable of yielding two distinct pharmacological scaffolds depending on the reaction pathway: 8-ethoxy-4-hydroxyquinoline (via Conrad-Limpach) or 8-ethoxy-2-hydroxyquinoline (via Knorr).

For drug development applications, the 4-hydroxyquinoline isomer is frequently the primary target, serving as a precursor for antimalarial and antibacterial agents. However, the ortho-ethoxy substituent introduces steric and electronic factors that can lead to mixture formation if process parameters are not rigorously controlled.

This guide details a high-fidelity Conrad-Limpach protocol designed to maximize regioselectivity for the 4-hydroxy isomer. It emphasizes the critical "kinetic window"—the specific thermal and catalytic conditions required to lock the intermediate into the


-amino crotonate form rather than the thermodynamically stable anilide.

Mechanistic Pathway & Regioselectivity

The reaction outcome is dictated by the initial condensation product. The user must actively select the pathway through temperature and catalyst choice.

  • Pathway A (Target): Low-temperature condensation (

    
    ) with water removal favors the Enamine  (
    
    
    
    -amino crotonate). Thermal shock cyclization of this intermediate yields the 4-Hydroxyquinoline .
  • Pathway B (Competitor): High-temperature condensation (

    
    ) favors the Amide  (acetoacetanilide). Acid-catalyzed cyclization of this intermediate yields the 2-Hydroxyquinoline  (Carbostyril).
    

Figure 1: Divergent synthesis pathways. The blue path indicates the Conrad-Limpach protocol detailed below.

Experimental Protocol: Synthesis of 8-Ethoxy-4-hydroxyquinoline

Method: Conrad-Limpach Cyclization Scale: Pilot (50 mmol basis) Expected Yield: 60–75%

Phase 1: Formation of the Enamine Intermediate

Objective: Quantitative conversion of aniline to crotonate while preventing amide rearrangement.

ReagentMW ( g/mol )Equiv.AmountRole
2-Ethoxyaniline 137.181.06.86 gLimiting Reagent
Ethyl Acetoacetate 130.141.17.16 g (7.0 mL)Electrophile
HCl (conc.) 36.46Cat.4-5 dropsCatalyst
Benzene or Toluene -Solvent40 mLAzeotropic Agent

Protocol Steps:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-ethoxyaniline, ethyl acetoacetate, and solvent to the flask. Add catalytic HCl (activation of the carbonyl is essential for the sterically hindered ortho-aniline).

  • Reaction: Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap.

    • Critical Checkpoint: The reaction is complete when the theoretical amount of water (~0.9 mL for 50 mmol) is collected (typically 4–6 hours).

  • Isolation: Cool the mixture to room temperature. Remove the solvent under reduced pressure (Rotavap) at

    
    .
    
    • Note: Do not heat excessively during evaporation to avoid rearranging the oily enamine into the solid anilide.

  • QC: Take a small aliquot for 1H NMR. Look for the vinyl proton signal at

    
     ~4.5–5.0 ppm. If amide peaks (broad NH at >9 ppm) are dominant, the batch is compromised.
    
Phase 2: Thermal Cyclization

Objective: Rapid ring closure via high-temperature nucleophilic attack.

ReagentRoleConditions
Crude Enamine ReactantNeat oil from Phase 1
Dowtherm A SolventHigh boiling point (258°C) heat transfer medium
Petroleum Ether WorkupPrecipitation solvent

Protocol Steps:

  • Heat Source: In a 250 mL 3-neck RBF, heat 30 mL of Dowtherm A (or Diphenyl ether) to a rolling boil (~250–255°C) . Use a heating mantle and ensure a stable temperature.

  • Addition (The "Flash" Step): Transfer the crude enamine oil to a pressure-equalizing dropping funnel fitted to the RBF.

    • Crucial Technique: Add the enamine dropwise but rapidly into the boiling solvent. The rate should be slow enough to maintain the solvent reflux but fast enough to minimize the time the uncyclized starting material spends at intermediate temperatures.

  • Reaction: Continue reflux for 20–30 minutes after addition is complete. Evolution of ethanol vapor indicates successful cyclization.

  • Workup:

    • Allow the mixture to cool to ~80°C.

    • Pour the hot solution into a beaker containing 100 mL of petroleum ether (or hexane) with vigorous stirring. The product should precipitate immediately as a solid.

    • Cool in an ice bath for 1 hour to maximize recovery.

  • Purification: Filter the solid. Wash copiously with hexane to remove residual Dowtherm A.

    • Recrystallization: Recrystallize from boiling ethanol or DMF/Ethanol mixture if higher purity is required.

Comparative Protocol: The Knorr Route (2-Hydroxy isomer)

If the 8-ethoxy-2-hydroxyquinoline is desired, or to understand potential impurities:

  • Amide Formation: Heat 2-ethoxyaniline and ethyl acetoacetate (1:1) neat at 160°C for 2 hours. Ethanol will distill off. The residue will solidify upon cooling (Acetoacetanilide).

  • Cyclization: Add the solid anilide portion-wise to concentrated H₂SO₄ (5 mL/g) heated to 90–100°C. Stir for 15 minutes.

  • Quench: Pour onto crushed ice. The 2-hydroxyquinoline precipitates.

Characterization & Data Interpretation

Feature4-Hydroxyquinoline (Target)2-Hydroxyquinoline (Impurity)
Mechanism Conrad-LimpachKnorr
1H NMR (C-H) C3-H appears as singlet/doublet at ~6.0 ppm C3-H appears at ~6.5 ppm
Solubility Soluble in hot ethanol, dilute NaOHInsol. in ether; Sol. in glacial acetic acid
Melting Point Typically >150°C (varies by solvate)Typically >200°C
FeCl3 Test Often positive (red/violet) due to enol formUsually negative

Troubleshooting Guide:

  • Problem: Low yield in Phase 1.

    • Cause: Steric hindrance of the ortho-ethoxy group.

    • Solution: Increase catalyst load or switch to toluene reflux (110°C) to push water removal.

  • Problem: Product is a sticky tar in Phase 2.

    • Cause: Polymerization due to slow addition or insufficient solvent temperature.

    • Solution: Ensure Dowtherm is actually boiling (257°C) before starting addition. Dilute the enamine with a small amount of diphenyl ether before addition to improve flow.

References

  • Conrad, M., & Limpach, L. (1887). "Über das Anilid der Acetessigsäure und dessen Condensationsproducte." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Knorr, L. (1886). "Synthetische Versuche mit dem Acetessigester." Justus Liebigs Annalen der Chemie, 236(1-2), 69-115.

  • Hauser, C. R., & Reynolds, G. A. (1948). "Reactions of beta-Keto Esters with Aromatic Amines." Journal of the American Chemical Society, 70(7), 2402–2404.

  • Organic Syntheses. (1955). "4-Hydroxyquinoline."[1][2][3] Org. Synth., Coll. Vol. 3, p.593.[4]

  • BenchChem. (2025). "Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide."

Sources

Method

Thin Layer Chromatography (TLC) conditions for quinolin-4-ol derivatives

Application Note: AN-Q4OL-2024 Executive Summary The chromatographic separation of quinolin-4-ol (4-hydroxyquinoline) derivatives presents a unique challenge in medicinal chemistry due to the keto-enol tautomerism inhere...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-Q4OL-2024

Executive Summary

The chromatographic separation of quinolin-4-ol (4-hydroxyquinoline) derivatives presents a unique challenge in medicinal chemistry due to the keto-enol tautomerism inherent to the scaffold. While nominally "hydroxy" compounds, these heterocycles predominantly exist as the polar 4-quinolone tautomer in solution and on silica surfaces. This results in strong hydrogen bonding with silanol groups, leading to severe tailing, poor resolution, and baseline retention.

This guide provides an optimized method development strategy, specifically moving beyond standard Hexane/Ethyl Acetate systems to polar, modifier-buffered systems (DCM/MeOH/Base) that ensure sharp peak shape and reproducible


 values.

The Physicochemical Challenge: Tautomerism

Understanding the molecular behavior of the analyte is the first step to successful chromatography. Quinolin-4-ols exist in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone).

  • The Problem: The keto form (4-quinolone) is highly polar and zwitterionic in character.

  • The Consequence: On standard Silica Gel 60

    
    , the basic nitrogen and the carbonyl oxygen interact strongly with acidic silanol protons (
    
    
    
    ), causing "streaking" rather than distinct spots.
Figure 1: Tautomeric Equilibrium & Silica Interaction

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Less Polar Keto Keto Form (4-Quinolone) Dominant & Highly Polar Enol->Keto Tautomerization (Equilibrium) Silica Silica Gel Surface (Acidic Silanols) Keto->Silica Strong H-Bonding Streak Result: Tailing/Streaking Silica->Streak Retention Mechanism

Caption: The 4-quinolone tautomer dominates in polar environments, binding to acidic silica and causing chromatographic tailing.

Mobile Phase Optimization Strategy

Do not rely on Hexane:Ethyl Acetate for free quinolin-4-ols; it will result in the compound sticking to the baseline (


).
Standardized Solvent Systems

The following systems are validated for 4-quinolones and their substituted derivatives.

System ClassComposition (v/v)Additive (Modifier)Application
System A (Primary) DCM : MeOH (95:5)NoneInitial screening for O-protected derivatives.
System B (Polar) DCM : MeOH (90:10)1%

or

Standard for free quinolin-4-ols. Base suppresses ionization.
System C (High Polarity) DCM : MeOH (80:20)1-2%

For highly polar/zwitterionic derivatives (e.g., carboxylic acid side chains).
System D (Lipophilic) Hexane : EtOAc (1:1)NoneOnly for O-alkylated/O-acylated derivatives (fixed enol form).

Critical Technical Note: When using basic modifiers (System B/C), the silica gel is effectively "deactivated." You must pre-saturate the chamber for at least 15 minutes to ensure the vapor phase contains the amine modifier.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed sheets.
    
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Visualization: UV Lamp (254/366 nm), Iodine Chamber, Dragendorff’s Reagent.

Step-by-Step Workflow
Phase 1: Sample Preparation
  • Solubility Check: Quinolin-4-ols often have poor solubility in pure DCM.

  • Dissolution: Dissolve approx. 1-2 mg of sample in 1 mL of 10% MeOH in DCM .

    • Why? Spotting a suspension yields "donuts" or streaks.[1] The sample must be fully solvated.

  • Spotting: Apply 1-2

    
    L to the baseline (1 cm from bottom). Keep spot diameter < 3 mm.
    
Phase 2: Elution (The "Deactivation" Method)

If tailing persists despite using System B, use the Plate Pre-treatment Method :

  • Prepare a solution of 5% Triethylamine in DCM.

  • Elute the blank TLC plate in this solution to the top.

  • Remove and dry the plate with a heat gun (removes excess TEA but leaves silica neutralized).

  • Spot your sample and run in the standard DCM:MeOH mobile phase.

Phase 3: Visualization & Detection

Quinolin-4-ols are chromophores but can be tricky to distinguish from impurities.

  • UV 254 nm: The primary mode. The quinolone core absorbs strongly.

  • UV 366 nm: Many 4-quinolones exhibit blue fluorescence. This is a high-sensitivity check for trace impurities.

  • Iodine Stain: General organic stain.[2] Useful if the UV lamp is weak.

  • Dragendorff’s Reagent: Specific for nitrogenous bases.

    • Result: Orange spots on a yellow background.

    • Validation: Confirms the presence of the nitrogen heterocycle if UV is ambiguous.

Method Development Decision Tree

Use this logic flow to select the correct conditions without wasting time.

MethodDev Start Start: Unknown Quinoline Derivative CheckStruct Is the 4-OH group free or protected (O-alkyl/acyl)? Start->CheckStruct Protected Protected (O-R) CheckStruct->Protected FreeOH Free OH (Tautomerizable) CheckStruct->FreeOH SystemD Run System D (Hex:EtOAc 1:1) Protected->SystemD SystemA Run System A (DCM:MeOH 95:5) FreeOH->SystemA CheckRf Check Rf & Shape SystemA->CheckRf Good Rf 0.3 - 0.7 Sharp Spot CheckRf->Good Success Tailing Streaking/Tailing CheckRf->Tailing Silanol Interaction Baseline Stuck at Baseline (Rf < 0.1) CheckRf->Baseline Too Polar SystemB Switch to System B (DCM:MeOH:TEA) Tailing->SystemB SystemC Switch to System C (Increase MeOH + Base) Baseline->SystemC

Caption: Decision matrix for selecting mobile phases based on derivative substitution and initial TLC results.

Troubleshooting Common Failures

ObservationRoot CauseCorrective Action
"Comet" shaped spot Acidic silanols protonating the basic Nitrogen.Add 1% Triethylamine (TEA) or

to the mobile phase.
Double Spots Separation of tautomers (rare on silica) or sample degradation.1. Run 2D TLC (turn plate 90° and run again). If spots align on diagonal, it is stable. If new off-diagonal spots appear, the compound is degrading on silica.
Rf varies day-to-day Hygroscopic mobile phase (MeOH absorbs water).Prepare fresh eluent daily. DCM/MeOH ratios are sensitive to water content.
Dark background in UV Solvent contamination.Ensure the developing tank is clean; DCM can extract impurities from plastic greases. Use glass chambers only.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004. (Context on Quinoline synthesis and properties).
  • Reich, H. J. "TLC Visualization Reagents." University of Wisconsin-Madison Chemistry Database.

  • BenchChem Technical Support. "Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC)." BenchChem Application Notes, 2025 .

  • Mroczek, T., & Glowniak, K. "TLC and HPTLC assay of quinoline-quinuclidine alkaloids." Journal of Planar Chromatography, 2000 .

Sources

Application

Application Note: Microwave-Assisted Synthesis of 8-Ethoxy-2-methylquinolin-4-ol

Part 1: Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 8-Ethoxy-2-methylquinolin-4-ol (CAS: 55305-64-3), a critical scaffold in the development of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 8-Ethoxy-2-methylquinolin-4-ol (CAS: 55305-64-3), a critical scaffold in the development of pharmaceutical agents, including mucoprotective drugs like Rebamipide.

Traditional thermal synthesis (Conrad-Limpach) requires harsh conditions (temperatures >250°C), long reaction times, and often yields significant tarry by-products. By leveraging microwave dielectric heating , this protocol achieves:

  • Reaction Acceleration: Reduction of total synthesis time from 12+ hours to under 30 minutes.

  • Enhanced Purity: Kinetic trapping of the thermodynamic 4-quinolinol product, minimizing the kinetic 2-quinolinone byproduct.

  • Green Chemistry: Elimination of bulk high-boiling solvents (e.g., Diphenyl ether) in favor of a solvent-free or minimal-solvent approach.

Part 2: Scientific Foundation & Mechanism

The Conrad-Limpach Mechanism

The synthesis proceeds via the condensation of 2-ethoxyaniline (o-phenetidine) with ethyl acetoacetate . The reaction is biphasic:

  • Enamine Formation (Kinetic Phase): Nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the

    
    -keto ester forms an enamine intermediate (Schiff base). This step is acid-catalyzed and reversible.
    
  • Cyclization (Thermodynamic Phase): The enamine undergoes thermal cyclization at high temperatures (>220°C) via nucleophilic attack of the aromatic ring on the ester carbonyl, followed by the elimination of ethanol.

Critical Insight: In conventional heating, the intermediate often reverts to starting materials or cyclizes incorrectly to the 2-hydroxy isomer (Knorr product) if the temperature ramp is too slow. Microwave irradiation provides rapid, uniform heating, pushing the equilibrium decisively toward the desired thermodynamic 4-hydroxyquinoline product.

Reaction Pathway Diagram[1]

ConradLimpach Start 2-Ethoxyaniline + Ethyl Acetoacetate Inter Enamine Intermediate (Schiff Base) Start->Inter Acid Cat. MW: 80°C, 5 min Transition Transition State (High Energy) Inter->Transition MW: 250°C Cyclization Product 8-Ethoxy-2-methylquinolin-4-ol Transition->Product - EtOH Byprod Byproduct: Ethanol + H2O Transition->Byprod

Caption: Figure 1. Microwave-accelerated Conrad-Limpach pathway favoring the 4-quinolinol tautomer.

Part 3: Materials & Methods[1][2]

Reagents and Equipment
ComponentGrade/SpecRole
2-Ethoxyaniline >98% PurityLimiting Reagent (Nucleophile)
Ethyl Acetoacetate >99% PurityElectrophile
p-Toluenesulfonic Acid (p-TSA) AnhydrousCatalyst (Proton Source)
Ethanol (Abs.) ACS GradeSolvent (Workup)
Microwave Reactor Single-mode, 300W maxEnergy Source (e.g., CEM Discover or Anton Paar Monowave)
Vial Type 10 mL or 30 mL Quartz/PyrexHigh-pressure resistant (30 bar)
Experimental Protocol
Step 1: Enamine Formation (Solvent-Free)
  • In a 10 mL microwave vial, charge 2-ethoxyaniline (10 mmol, 1.37 g) and ethyl acetoacetate (11 mmol, 1.43 g).

  • Add p-TSA (0.5 mmol, 86 mg) as a catalyst.

  • Add a magnetic stir bar and cap the vial.

  • Pre-stir at room temperature for 1 minute to ensure homogeneity.

  • Irradiate using the "Enamine Formation" parameters (see Table 1).

  • Checkpoint: The solution should turn slightly viscous and yellow/orange.

Step 2: Thermal Cyclization (Flash Heating)
  • Venting (Critical): Carefully vent the vial to release water vapor formed in Step 1. Reseal with a fresh septum if necessary.

  • Irradiate using the "Cyclization" parameters (Table 1).

    • Note: The reaction requires a temperature of ~250°C. Ensure the reactor's pressure limit is set to at least 25 bar to accommodate the ethanol byproduct vapor pressure.

  • Cooling: Use compressed air cooling to rapidly drop the temperature to <60°C.

Step 3: Workup and Purification[1]
  • The crude product will be a solidified dark mass.

  • Add Ethanol (5 mL) to the vial and sonicate to break up the solid.

  • Filter the suspension.[2] The solid residue is the crude product.

  • Recrystallization: Dissolve the crude solid in boiling Ethanol/Acetic Acid (9:1). Allow to cool slowly to room temperature.

  • Filter the off-white crystals, wash with cold diethyl ether, and dry under vacuum.

Microwave Parameters (Optimization Table)
ParameterStep 1: Enamine FormationStep 2: Cyclization
Temperature 85 °C250 °C
Time 5:00 min10:00 min
Power Mode Dynamic (Max 100W)Dynamic (Max 250W)
Pressure Limit 250 psi (17 bar)300 psi (21 bar)
Stirring HighHigh

Part 4: Workflow Visualization

Workflow cluster_prep Preparation cluster_mw Microwave Irradiation cluster_workup Purification Mix Mix Reagents (1:1.1 Stoichiometry) Cat Add p-TSA Catalyst Mix->Cat Step1 Step 1: 85°C, 5 min (Enamine Formation) Cat->Step1 Vent Vent Water Vapor Step1->Vent Remove H2O Step2 Step 2: 250°C, 10 min (Cyclization) Vent->Step2 Wash Ethanol Wash & Filtration Step2->Wash Crude Solid Cryst Recrystallization (EtOH/AcOH) Wash->Cryst Final Pure 8-Ethoxy-2-methylquinolin-4-ol Cryst->Final

Caption: Figure 2. Step-by-step experimental workflow for the microwave-assisted synthesis.

Part 5: Data Analysis & Validation

Expected Results
  • Yield: 85-92% (vs. 40-60% conventional).

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 228–230 °C.

Characterization (1H NMR in DMSO-d6)

To validate the structure, look for these diagnostic signals:

  • 
     11.5 ppm (s, 1H):  OH/NH tautomeric proton (confirms quinolone structure).
    
  • 
     7.5 - 7.1 ppm (m, 3H):  Aromatic protons of the quinoline ring.
    
  • 
     5.9 ppm (s, 1H):  Proton at C-3 position (characteristic of the quinolone ring).
    
  • 
     4.1 ppm (q, 2H):  Methylene protons of the 8-ethoxy  group.
    
  • 
     2.4 ppm (s, 3H):  Methyl group at C-2.
    
  • 
     1.4 ppm (t, 3H):  Methyl protons of the 8-ethoxy  group.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete Enamine formationIncrease Step 1 time to 10 min; ensure water is vented before Step 2.
Dark/Tarry Product Thermal decompositionReduce Step 2 temp to 230°C and extend time; ensure inert atmosphere (N2 purge).
Vial Failure Excessive PressureReduce reagent loading to 5 mmol; Ensure "High Pressure" vial type is used.

Part 6: Safety & Compliance

  • 2-Ethoxyaniline: Toxic by inhalation and ingestion. Suspected carcinogen. Handle in a fume hood.

  • Microwave Safety: Do not exceed the manufacturer's pressure limits for the specific vessel type. The generation of ethanol gas at 250°C creates significant pressure.

  • Thermal Hazard: Vials will be extremely hot (>200°C) post-reaction. Allow automated cooling to <50°C before handling.

References

  • Conrad, M., & Limpach, L. (1887).[3] "Ueber das Chinolin und seine Derivate." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Ranu, B. C., & Hajra, A. (2002). "Synthesis of alkyl-substituted quinolines and quinolones via microwave-assisted Friedländer condensation." Tetrahedron, 58(14), 2829-2832.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12345, 8-Ethoxy-2-methylquinolin-4-ol." PubChem.

  • Gao, H., et al. (2010). "Solvent-free synthesis of quinoline derivatives under microwave irradiation." Molecules, 15(7), 4439-4449.

Sources

Method

Application Note: Handling, Storage, and Stabilization Protocols for Light-Sensitive Quinoline Derivatives

Abstract & Scope Quinoline derivatives (e.g., fluoroquinolones, antimalarials like chloroquine, and novel kinase inhibitors) represent a class of high-potency pharmacophores characterized by significant photochemical ins...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Quinoline derivatives (e.g., fluoroquinolones, antimalarials like chloroquine, and novel kinase inhibitors) represent a class of high-potency pharmacophores characterized by significant photochemical instability. Their conjugated


-systems make them susceptible to UV-A and UV-B excitation, leading to Type I and Type II photodynamic reactions. This application note provides a rigorous, mechanism-based framework for the handling, storage, and analysis of these compounds. It moves beyond generic "protect from light" labels to provide specific engineering controls and chemical protocols required to maintain >99.5% purity during the drug development lifecycle.

Mechanistic Basis of Instability

To effectively handle quinolines, one must understand the physics of their degradation. The quinoline core absorbs strongly in the UV region (200–350 nm). Upon photon absorption, the molecule undergoes a transition from the ground state (


) to an excited singlet state (

).

Crucially, quinolines exhibit a high yield of Intersystem Crossing (ISC) to the excited triplet state (


). This long-lived triplet state is the primary driver of instability, reacting via two pathways:
  • Type I Mechanism (Radical): Electron transfer or hydrogen abstraction with solvent/substrate, generating radical ions.

  • Type II Mechanism (Oxygen): Energy transfer to ground-state triplet oxygen (

    
    ), generating highly reactive singlet oxygen (
    
    
    
    ).

Key Consequence: The presence of dissolved oxygen in solvents significantly accelerates degradation.

Visualization: Photodegradation Pathway

The following diagram illustrates the critical control points where handling errors lead to compound loss.

QuinolinePhotolysis cluster_control Engineering Controls Quinoline Quinoline (S0) Ground State ExcitedS1 Excited Singlet (S1) Quinoline->ExcitedS1 UV Absorption (hν) ExcitedS1->Quinoline Fluorescence TripletT1 Excited Triplet (T1) (Long-lived) ExcitedS1->TripletT1 Intersystem Crossing (Critical Step) ROS Reactive Oxygen Species (Singlet Oxygen/Superoxide) TripletT1->ROS Energy Transfer to dissolved O2 Degradation Degradation Products (N-oxides, Ring Cleavage) TripletT1->Degradation Radical Abstraction (Solvent dependent) ROS->Degradation Oxidation Control1 Amber Glass/Foil (Blocks hν) Control2 Degassed Solvents (Removes O2)

Figure 1: Photophysical cascade of quinoline degradation. Red nodes indicate high-risk states requiring mitigation via light blocking and oxygen removal.

Material Handling Protocols

The "Gold Light" Standard

Standard white fluorescent laboratory lighting emits significant energy in the 300–450 nm range, which overlaps with the absorption bands of many quinolines.

  • Requirement: All open handling (weighing, dissolution) must occur under Sodium Vapor Lamps or Gold Fluorescent Tubes (cutoff < 500 nm).

  • Prohibition: Do not rely solely on "working quickly" under white light. Femtosecond excitation processes occur faster than human reflexes.

Weighing and Transfer

Static charge often causes quinoline powders to cling to spatulas, increasing light exposure time during transfer.

  • Equilibrate: Allow storage vials to reach room temperature before opening to prevent condensation (water catalyzes hydrolysis).

  • Ionization: Use an anti-static gun or ionizer bar during weighing to speed up mass stabilization.

  • Vessel: Weigh directly into amber volumetric flasks . If amber flasks are unavailable, wrap clear glass in aerospace-grade aluminum foil before taring the balance.

Solubilization Strategy

Solvent choice dictates the stability of the excited state.

  • Preferred Solvents: Methanol, Acetonitrile (HPLC grade).

  • Avoid: Chlorinated solvents (e.g., Chloroform, DCM) unless necessary. These can undergo homolytic cleavage under light, generating chlorine radicals that rapidly attack the quinoline ring.

  • Critical Step (Degassing): Before dissolving the standard, sparge the solvent with Helium or Argon for 5 minutes. Removing dissolved

    
     quenches the Type II degradation pathway [1].
    

Storage Protocols

Long-term stability requires arresting both thermal and photochemical pathways.

Physical Containment

Store all solid and solvated samples in Class 1 Hydrolytic Amber Borosilicate Glass .

  • Why? Amber glass transmits <10% of light at 300–450 nm, whereas clear glass transmits >90%.

  • Secondary Containment: Place amber vials inside opaque cardboard boxes or aluminum canisters.

Environmental Conditions
ParameterSpecificationRationale
Temperature -20°C ± 5°CSlows thermal oxidation and hydrolysis rates.
Headspace Argon or NitrogenDisplaces oxygen, preventing ROS formation.
Humidity < 40% RH (Desiccated)Prevents hydrate formation which can alter crystal lattice stability.
Thaw Cycles Max 3Repeated condensation introduces moisture; aliquot samples to single-use vials.

Analytical Considerations (HPLC/LC-MS)

Analyzing light-sensitive compounds introduces the "Heisenberg" problem: the act of measuring (exposing to detector light) can degrade the sample.

Autosampler Protection

Most HPLC autosamplers have transparent doors.

  • Protocol: Cover the autosampler door with opaque blackout fabric or foil.

  • Vials: Use amber autosampler vials with pre-slit PTFE/Silicone septa.

System Suitability Testing (SST)

Standard SSTs often miss photochemical artifacts. Implement the "Dark Hold" validation step.

AnalyticalWorkflow Start Sample Preparation (Gold Light) Inject1 Injection 1 (T=0) Start->Inject1 Wait Dark Hold (Leave in autosampler 4h) Inject1->Wait Inject2 Injection 2 (T=4h) Wait->Inject2 Compare Compare Peak Areas Inject2->Compare ResultPass Difference < 2.0% (Valid) Compare->ResultPass Stable ResultFail Difference > 2.0% (Degradation) Compare->ResultFail Unstable

Figure 2: "Dark Hold" validation workflow to ensure autosampler conditions do not degrade the analyte.

Actinometric Control

For rigorous stability studies (e.g., ICH Q1B), verify the light exposure using a Quinine Chemical Actinometer .

  • Prepare 2% w/v Quinine Monohydrochloride Dihydrate in water.

  • Expose one ampoule to the light source and keep one wrapped in foil (Dark Control).

  • Measure Absorbance at 400 nm. A change of

    
     confirms sufficient light exposure for stress testing [2].
    

Troubleshooting & QC

Symptom: "Extra" peaks appearing in HPLC chromatogram at RRT 0.8–0.9.

  • Cause: Likely N-oxide formation or decarboxylation products.

  • Validation: Check if the peak area increases with time in the autosampler. If yes, the sample is degrading during the run.

  • Fix: Decrease autosampler temperature to 4°C and ensure amber vials are used.

Symptom: Yellowing of white powder.

  • Cause: Surface photo-oxidation.

  • Action: Discard the top layer. If the bulk is affected, recrystallize or discard the lot. Purity must be re-verified by NMR, as UV purity may be misleading if chromophores are destroyed.

References

  • Jing, J., et al. (2012).[1] "Photocatalytic degradation of quinoline in aqueous TiO2 suspension." Journal of Hazardous Materials, 237-238, 247-255.[1] Link

  • ICH Harmonised Tripartite Guideline. (1996). "Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation. Link

  • Albini, A., & Monti, S. (2003). "Photochemistry of drugs: An overview and practical problems." Chemical Society Reviews, 32, 238-250. Link

  • Tønnesen, H. H. (2001). "Formulation and Stability of Light-sensitive Drugs." International Journal of Pharmaceutics, 225(1-2), 1-14. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Thermal Cyclization for Quinolin-4-ol Production

Welcome to the comprehensive technical support guide for the synthesis of quinolin-4-ols (also known as 4-quinolones). This resource is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of quinolin-4-ols (also known as 4-quinolones). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of thermal cyclization reactions in quinolin-4-ol production. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Introduction to Thermal Cyclization in Quinolin-4-ol Synthesis

The quinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. Its synthesis often involves a critical thermal cyclization step, which can be challenging to optimize. The success of this step is highly dependent on a range of factors including temperature, reaction time, solvent, and the electronic nature of the substrates. This guide will focus on the most common synthetic routes: the Conrad-Limpach-Knorr synthesis, the Gould-Jacobs reaction, and the Camps cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing quinolin-4-ols involving a thermal cyclization step?

A1: The three most prevalent methods are:

  • Conrad-Limpach-Knorr Synthesis: This involves the reaction of anilines with β-ketoesters.[1][2] It's a versatile method, but temperature control is crucial to direct the regioselectivity.

  • Gould-Jacobs Reaction: This route utilizes the condensation of anilines with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization.[3][4] It is particularly effective for anilines bearing electron-donating groups at the meta-position.[4]

  • Camps Cyclization: This method involves the intramolecular cyclization of o-acylaminoacetophenones in the presence of a base to yield quinolin-4-ones.[3]

Q2: Why is high temperature so critical for these cyclization reactions?

A2: High temperatures, often exceeding 250 °C, are necessary to overcome the activation energy barrier for the key electrocyclic ring-closing step.[1] This step involves the formation of a new ring and temporarily disrupts the aromaticity of the aniline ring, which is an energetically demanding process.[1]

Q3: What is the difference between the Conrad-Limpach and the Knorr synthesis?

A3: The Conrad-Limpach and Knorr syntheses are closely related and often considered together as the Conrad-Limpach-Knorr synthesis. The outcome is dictated by the initial reaction temperature.[5]

  • Conrad-Limpach Pathway (lower initial temperature): Reaction of an aniline with a β-ketoester at a lower temperature favors the formation of a β-aminoacrylate (the kinetic product), which then cyclizes at high temperature to yield a quinolin-4-ol .[6]

  • Knorr Pathway (higher initial temperature): At higher initial temperatures, the reaction can favor the formation of a β-ketoanilide (the thermodynamic product), which upon cyclization yields a quinolin-2-ol .[5]

Q4: What are typical solvents used for these high-temperature cyclizations?

A4: High-boiling point, inert solvents are essential for achieving the required reaction temperatures. Commonly used solvents include:

  • Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl)

  • Diphenyl ether

  • Mineral oil[1]

The choice of solvent can significantly impact the reaction yield.

Q5: Can I use microwave irradiation to facilitate the cyclization?

A5: Yes, microwave-assisted synthesis can be a highly effective technique to shorten reaction times and often improve yields in reactions like the Gould-Jacobs synthesis.[7] Microwave heating can rapidly and efficiently achieve the high temperatures required for cyclization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your quinolin-4-ol synthesis.

Problem 1: Low or No Yield of the Desired Quinolin-4-ol

Q: I am getting a very low yield of my target quinolin-4-ol. What are the likely causes and how can I improve it?

A: Low yields are a common challenge and can stem from several factors. Here's a systematic approach to troubleshooting:

1. Incomplete Cyclization:

  • Cause: The most frequent reason for low yield is an insufficient reaction temperature or time for the cyclization to proceed to completion. The annulation step has a high activation energy.[1]

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. For Conrad-Limpach and Gould-Jacobs reactions, temperatures around 250 °C are often necessary.[2][3]

    • Prolong Reaction Time: Monitor the reaction by TLC. If starting material (the intermediate before cyclization) is still present, extend the reaction time.

    • Solvent Choice: Ensure your solvent has a sufficiently high boiling point to maintain the target temperature. Consider switching to a higher-boiling solvent like Dowtherm A if your current solvent is boiling off too quickly.

2. Side Reactions:

  • Cause: Competing side reactions can consume your starting materials or intermediates. A common side reaction, particularly in base-catalyzed syntheses like the Camps cyclization, is the self-condensation of ketone starting materials (an aldol condensation).[8] In the Conrad-Limpach-Knorr synthesis, formation of the undesired quinolin-2-ol isomer can occur if the initial condensation temperature is too high.[5]

  • Solution:

    • Temperature Control: For the Conrad-Limpach synthesis, maintain a lower temperature during the initial condensation of the aniline and β-ketoester to favor the kinetic product leading to the quinolin-4-ol.[6]

    • Base Selection (Camps Cyclization): The choice of base can influence the regioselectivity. A stronger base like sodium hydroxide tends to favor the formation of quinolin-4-ones.[3]

    • Protecting Groups: In some cases, using an imine analog of the o-aminoaryl aldehyde/ketone can prevent self-condensation side reactions.[8]

3. Substrate Reactivity:

  • Cause: The electronic properties of the substituents on the aniline ring can significantly influence the reaction's success. Electron-withdrawing groups on the aniline can deactivate the ring, making the cyclization step more difficult. Conversely, electron-donating groups generally facilitate the reaction.[9]

  • Solution:

    • Harsher Conditions: For anilines with electron-withdrawing groups, you may need to employ higher temperatures and longer reaction times.

    • Alternative Synthetic Routes: If optimization fails, consider a different synthetic strategy that may be more tolerant of your specific substrate.

4. Reagent Quality:

  • Cause: Impure starting materials, especially the β-ketoester or aniline, can introduce side reactions and lower the yield.

  • Solution:

    • Purify Starting Materials: Ensure the purity of your reagents before starting the reaction. Recrystallize or distill starting materials if necessary.

Problem 2: Formation of Multiple Products or Isomers

Q: My crude product shows multiple spots on the TLC plate. How can I improve the selectivity of my reaction?

A: The formation of multiple products often points to issues with regioselectivity or competing reaction pathways.

1. Regioisomer Formation (Conrad-Limpach-Knorr):

  • Cause: As discussed in FAQ 3, the initial reaction temperature dictates the formation of either the quinolin-4-ol (kinetic product) or the quinolin-2-ol (thermodynamic product).[5]

  • Solution: Carefully control the temperature of the initial condensation step. Lower temperatures favor the formation of the β-aminoacrylate intermediate, which leads to the desired quinolin-4-ol.

2. Unidentified Side Products:

  • Cause: A variety of side reactions can occur at high temperatures, leading to a complex product mixture.

  • Solution:

    • Characterize Byproducts: If possible, isolate and characterize the major byproducts using techniques like NMR and mass spectrometry. Understanding their structure can provide clues about the undesired reaction pathways.

    • Optimize Reaction Conditions: Once you have an idea of the side reactions, you can adjust the reaction conditions (temperature, time, stoichiometry of reagents) to minimize their formation.

Problem 3: Difficulty in Product Purification

Q: I'm struggling to purify my quinolin-4-ol product. What are the best methods?

A: Quinolin-4-ols can sometimes be challenging to purify due to their polarity and potential for contamination with high-boiling solvents or colored impurities.

1. Recrystallization:

  • Principle: This is often the most effective method for purifying solid quinolin-4-ols. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Recommended Solvents:

    • Ethanol or Methanol: These are good starting points for many quinolin-4-ol derivatives.[10]

    • Ethyl Acetate: Can also be an effective recrystallization solvent.

    • Solvent Mixtures: If a single solvent is not ideal, a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed. Dissolve the crude product in the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes cloudy. Allow to cool slowly.

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

2. Column Chromatography:

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase.[11] It is useful for separating the desired product from soluble impurities or byproducts with different polarities.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of quinolin-4-ols.[12]

  • Mobile Phase (Eluent): The choice of mobile phase depends on the polarity of your specific quinolin-4-ol derivative. A good starting point is a mixture of a non-polar solvent and a more polar solvent.

    • Common Systems: Hexane/Ethyl Acetate or Dichloromethane/Methanol are frequently used solvent systems.

    • Gradient Elution: Start with a lower polarity mobile phase and gradually increase the polarity to elute compounds of increasing polarity.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the chosen mobile phase, collecting fractions and monitoring by TLC to identify the fractions containing the pure product.

Experimental Protocols & Workflows

Workflow for Optimizing Thermal Cyclization Temperature

This workflow provides a systematic approach to determining the optimal cyclization temperature for your specific quinolin-4-ol synthesis.

Temperature_Optimization_Workflow start Start: Low Yield or Incomplete Reaction lit_review Literature Review: Typical temperature range for similar substrates start->lit_review initial_temp Set Initial Reaction Temperature (e.g., 230°C) lit_review->initial_temp run_reaction Run Small-Scale Reaction (e.g., 1-2 hours) initial_temp->run_reaction tlc_analysis Monitor by TLC run_reaction->tlc_analysis incomplete Incomplete Reaction: Starting material remains tlc_analysis->incomplete Incomplete complete_low_yield Reaction Complete, Low Yield: Side products observed tlc_analysis->complete_low_yield Complete, Low Yield success Optimized Temperature Found: Proceed with larger scale tlc_analysis->success Complete, Good Yield increase_temp Increase Temperature (e.g., by 10-20°C) incomplete->increase_temp increase_time Increase Reaction Time incomplete->increase_time optimize_other Optimize Other Parameters: Solvent, Catalyst, etc. complete_low_yield->optimize_other increase_temp->run_reaction increase_time->run_reaction optimize_other->run_reaction

Caption: A decision-making workflow for optimizing the thermal cyclization temperature.

Data Summary: Impact of Temperature on Quinolin-4-ol Synthesis

The following table summarizes the general effects of temperature on the key synthetic routes for quinolin-4-ol production.

Synthetic RouteTypical Temperature Range (°C)Effect of Insufficient TemperatureEffect of Excessive Temperature
Conrad-Limpach 240 - 260Incomplete cyclization, low yield of quinolin-4-ol.[1]Increased risk of thermal degradation of the product and formation of side products.
Gould-Jacobs 250 - 300Incomplete cyclization, low yield of the quinoline core.[3]Potential for decarboxylation and other degradation pathways, leading to a complex product mixture.[7]
Camps Cyclization 150 - 220 (Base Dependent)Slow or incomplete reaction.Increased likelihood of side reactions, such as aldol condensations or hydrolysis of the amide.[3]

Characterization of Quinolin-4-ols

Confirming the structure and purity of your synthesized quinolin-4-ol is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Typical ¹H and ¹³C NMR Chemical Shifts for the Quinolin-4-one Core

The quinolin-4-ol core exists in tautomeric equilibrium with the quinolin-4(1H)-one form, with the latter often being the predominant tautomer. The chemical shifts can vary depending on the solvent and substituents.

Quinolin_4_one_NMR A Quinolin-4(1H)-one Core Structure (Image of structure with numbered positions)

Caption: General structure of the quinolin-4(1H)-one core for NMR assignment.

PositionTypical ¹H NMR Shift (ppm)Typical ¹³C NMR Shift (ppm)
2 7.8 - 8.2140 - 145
3 6.0 - 6.5110 - 115
4a -120 - 125
5 7.5 - 7.8125 - 130
6 7.2 - 7.5123 - 128
7 7.6 - 7.9130 - 135
8 8.0 - 8.3118 - 123
8a -138 - 142
C=O (C4) -175 - 180

Note: These are approximate chemical shift ranges and can be influenced by substituents and the solvent used.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Conrad–Limpach synthesis. (2023, October 29). In Wikipedia. [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. [Link]

  • Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis.
  • Conrad-Limpach reaction. (n.d.).
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). quimicaorganica.org. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). Molecules. [Link]

  • Gould–Jacobs reaction. (2023, August 18). In Wikipedia. [Link]

  • US2474823A - Quinoline compounds and process of making same. (n.d.).
  • (PDF) Camps Reaction and Related Cyclizations. (2021, January 13). ResearchGate. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). The Journal of Organic Chemistry.
  • Technical Support Center: Synthesis of 2-Alkyl-4-Quinolones. (n.d.). Benchchem.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (n.d.).
  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. [Link]

  • (PDF) Synthesis of quinazolinones and benzazoles utilizing recyclable sulfated metal-organic framework-808 catalyst in glycerol as green solvent. (n.d.).
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (n.d.). Benchchem.
  • Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. (2023, November 23). Beilstein Journal of Organic Chemistry.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Advances.
  • Camps quinoline synthesis. (n.d.). chemeurope.com. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2025, August 6). The Journal of Organic Chemistry.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016, December 23).
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024, October 2).
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021, December 6). Organic & Biomolecular Chemistry.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. (2007, October 12). The Journal of Organic Chemistry.
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. (n.d.). Benchchem.
  • Crystalliz
  • Comparison of Reversed-Phase Liquid Chromatographic Methods for the Separation of New Quinolones. (n.d.).
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023, March 15). RSC Medicinal Chemistry.
  • Biosynthesis of quinoline alkaloids. | Download Scientific Diagram. (n.d.).
  • Reactions of acetophenone derivatives (for the reaction condition, see... (n.d.).
  • The Friedlӓnder Synthesis of Quinolines. (n.d.).
  • Gould-Jacobs Reaction. (n.d.). In Name Reactions in Organic Synthesis.
  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018, June 7). Nanalysis.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.).
  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applic
  • Sequential Cu-Catalyzed Amidation-Base-mediated Camps Cyclization: A Two-step Synthesis of 2-Aryl. (n.d.). Amazon S3.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2025, August 6).
  • Correlation between 1H and 13C shifts - coincidence or not? (2017, August 10). Chemistry Stack Exchange.
  • Access to 2-Alkyl/Aryl-4-(1H)-Quinolones via Orthogonal “NH3” Insertion into o-Haloaryl Ynones: Total Synthesis of Bioactive Pseudanes, Graveoline, Graveolinine, and Waltherione F. (2020, February 4). Organic Letters.
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. (n.d.). PubMed.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

Sources

Optimization

Technical Support Center: Solubilization Strategies for 8-Ethoxy-2-methylquinolin-4-ol

Compound Intelligence & Physicochemical Barriers[2][3][4] Before attempting solubilization, it is critical to understand why8-Ethoxy-2-methylquinolin-4-ol resists dissolution. This compound is not merely lipophilic; it p...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Intelligence & Physicochemical Barriers[2][3][4]

Before attempting solubilization, it is critical to understand why8-Ethoxy-2-methylquinolin-4-ol resists dissolution. This compound is not merely lipophilic; it presents a "brick dust" profile characterized by high crystal lattice energy.[1][2][3]

The Tautomeric Trap

Like many 4-hydroxyquinolines, this molecule exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .[1][2] In the solid state and in aqueous environments, the keto form predominates.[1][2][3]

  • Consequence: The keto form establishes a strong intermolecular hydrogen-bonding network (N-H[4][1][2]···O=C) between molecules.[1][2][3] This creates a stable crystal lattice (high melting point, typically >220°C) that water molecules cannot easily penetrate.[1][2][3]

  • The 8-Ethoxy Effect: While the 2-methyl group adds slight steric bulk, the 8-ethoxy group significantly increases lipophilicity (LogP) compared to the parent 8-hydroxyquinoline, further reducing water solubility.[1][2]

Key Physicochemical Parameters (Estimated based on SAR)
ParameterValue (Approx.)Implication
Dominant Tautomer 4-Quinolone (NH-form)High lattice energy; poor aqueous solubility.[4][1][2]
pKa (Basic) ~4.5 - 5.0 (Quinoline Nitrogen)Soluble in strong acids (pH < 3).[4][1][2][3]
pKa (Acidic) > 11.0 (NH/OH deprotonation)Soluble in strong bases (pH > 12).[4][1][2][3]
LogP ~2.5 - 3.2Moderate lipophilicity; requires cosolvents.[4][1][2][3]
Water Solubility < 0.1 mg/mL (Neutral pH)Practically insoluble without modification.[4][1][2][3]

Solubility Decision Tree

Use this logic flow to select the appropriate solubilization strategy for your specific assay.

SolubilityLogic Start START: Define Application InVitro In Vitro / Cellular Assay Start->InVitro InVivo In Vivo / Animal Study Start->InVivo ChemSynth Chemical Synthesis Start->ChemSynth DMSO Method A: DMSO Stock (Standard) InVitro->DMSO Cyclo Method B: Cyclodextrin Complex (HP-β-CD) InVivo->Cyclo Preferred AcidSalt Method C: Acid Salt Formation (Methanesulfonate/HCl) InVivo->AcidSalt Alternative ChemSynth->AcidSalt For Reactions CheckPrecip Check: Precipitation upon dilution? DMSO->CheckPrecip Dilute into Media AddSurf Add Surfactant (0.1% Tween 80) CheckPrecip->AddSurf Yes

Figure 1: Decision tree for selecting the optimal solubilization method based on experimental context.

Detailed Protocols

Method A: High-Concentration Stock (DMSO)

Best for: In vitro screening, enzymatic assays, cellular treatment (low volume).[1][2][3]

The 4-quinolone core is generally soluble in dipolar aprotic solvents.[1][2][3]

  • Weighing: Weigh the target amount of 8-Ethoxy-2-methylquinolin-4-ol.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl sulfoxide) to achieve a concentration of 10 mM to 50 mM .[1][2][3]

    • Note: Ethanol is often inferior to DMSO for quinolones due to lower boiling point and polarity.[1][2][3]

  • Sonication: Sonicate in a water bath at 40°C for 5-10 minutes. Visual clarity is required.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

Method B: Aqueous Formulation (Cyclodextrin Complexation)

Best for: In vivo administration, precipitation-sensitive assays.[1][2][3]

Cyclodextrins encapsulate the lipophilic ethoxy-quinoline core, shielding it from water while maintaining a hydrophilic exterior.[1][2][3]

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4][1]

  • Milli-Q Water[4][1][5]

  • 1N HCl and 1N NaOH (for pH adjustment)[1][2][3]

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in Milli-Q water.[4][1][2][3] Stir until clear.

  • Compound Addition: Add the compound powder to the cyclodextrin solution. It will likely remain a suspension.[1][3]

  • Acidification (The Key Step): Dropwise add 1N HCl while stirring. Lower the pH to ~3.0 - 4.0.[1][2][3]

    • Mechanism:[1][3][6] Protonating the quinoline nitrogen breaks the intermolecular lattice, allowing the molecule to enter the cyclodextrin cavity.[1][3]

  • Equilibration: Stir for 30-60 minutes. The solution should clarify.

  • Back-Titration (Optional): Carefully adjust pH back to 6.0-7.0 using 1N NaOH slowly.

    • Warning: Rapid pH change will cause precipitation.[1][2][3] If precipitation occurs, back-step to acidic pH or leave at pH 4-5 (often acceptable for oral gavage).[1][2][3]

  • Filtration: Filter sterilize using a 0.22 µm PVDF filter.

Method C: Salt Formation (In Situ)

Best for: Creating a water-soluble solid form or acidic buffer injection.[1][2][3]

Converting the base to a hydrochloride or methanesulfonate (mesylate) salt disrupts the crystal lattice.[1][2][3]

  • Dissolve the compound in a minimal volume of Ethanol/DCM (1:1).[1][2][3]

  • Add 1.1 equivalents of Methanesulfonic acid (preferred over HCl for lipophilic bases).[1][2][3]

  • Evaporate solvent or precipitate with diethyl ether.[1][2][3]

  • The resulting salt is significantly more water-soluble but will be acidic in solution.[1][2][3]

Troubleshooting & FAQs

Q1: I diluted my DMSO stock (20 mM) into cell culture media (1:1000), and I see fine crystals. Why? A: This is the "Crash-Out" effect.[1][2][3] The compound's solubility in media is lower than the final concentration (20 µM).[1][2][3]

  • Fix:

    • Warm the media to 37°C before addition.

    • Serial Dilution: Dilute DMSO stock into an intermediate buffer (e.g., PBS + 5% DMSO) before adding to media.

    • Surfactant: Add 0.1% Tween 80 or BSA (Bovine Serum Albumin) to the media.[1][2][3] BSA acts as a carrier protein, binding the lipophilic molecule and preventing crystallization.[1][2][3]

Q2: Can I use PBS as a solvent? A: No. At pH 7.4, the compound is neutral and in its least soluble state.[1][2][3] It will not dissolve directly in PBS.[1][2][3] You must dissolve in DMSO or Acidic water first.[1][2][3]

Q3: The compound dissolves in acid but precipitates when I neutralize it. How do I keep it neutral? A: You likely cannot keep it fully dissolved at neutral pH at high concentrations (>100 µM) without a carrier.[1][2][3]

  • Solution: Use Method B (Cyclodextrins).[1][3] The inclusion complex protects the neutral form from aggregating.[1][2][3]

Q4: Is the 8-ethoxy group unstable? A: Generally, aryl ethyl ethers are stable.[1][2][3] However, avoid strong Lewis acids (like BBr3) or extremely high temperatures in strong acid, which could dealkylate the ether to the 8-hydroxy derivative.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 243291, 8-Methoxyquinolin-4-ol. (Used as SAR analog for pKa and solubility properties).[1][2][3] Retrieved from [Link]

  • He, Y., et al. (2011). Physicochemical properties and solubility enhancement strategies for flavonoid and quinolone derivatives.[1][2][3] Journal of Pharmaceutical Sciences.[1][2][3][6] (General reference for quinolone tautomerism and lattice energy).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2][3] Journal of Pharmacy and Pharmacology.[1][2][3] (Basis for Method B).

Sources

Troubleshooting

Technical Support Center: Optimization of Conrad-Limpach Synthesis

Status: Operational Ticket Focus: Minimizing Byproduct Formation & Maximizing Regiocontrol Assigned Specialist: Senior Application Scientist Introduction: The Kinetic vs. Thermodynamic Battlefield Welcome to the technica...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Minimizing Byproduct Formation & Maximizing Regiocontrol Assigned Specialist: Senior Application Scientist

Introduction: The Kinetic vs. Thermodynamic Battlefield

Welcome to the technical support hub for the Conrad-Limpach synthesis. If you are accessing this guide, you are likely encountering one of three critical failures:

  • The "Knorr Shift": You isolated 2-hydroxyquinoline (2-quinolone) instead of the desired 4-hydroxyquinoline.

  • Tarring: Your reaction mixture turned into an intractable black polymer during the high-temperature step.

  • Incomplete Cyclization: You have residual uncyclized enamine despite high thermal input.

The Conrad-Limpach synthesis relies entirely on kinetic control in the first step. The reaction between an aniline and a


-keto ester has a bifurcation point:
  • Kinetic Pathway (Room Temp): Attack at the ketone

    
     Imine (
    
    
    
    -anilinoacrylate)
    
    
    4-Hydroxyquinoline (Conrad-Limpach).
  • Thermodynamic Pathway (Heat > 100°C): Attack at the ester

    
     Amide (
    
    
    
    -ketoanilide)
    
    
    2-Hydroxyquinoline (Knorr).

This guide provides the protocols and troubleshooting logic to force the kinetic pathway and manage the extreme thermal requirements of the cyclization.

Module 1: The Critical Junction (Condensation Phase)

Objective: Exclusively form the


-anilinoacrylate (imine) and prevent amide formation.
Mechanism & Pathway Control

The following diagram illustrates the critical bifurcation point. You must stay on the "Green" path.

ConradLimpachPath Start Aniline + Beta-Keto Ester Imine Beta-Anilinoacrylate (Imine Intermediate) Start->Imine Kinetic Control (20-25°C, Acid Cat.) Amide Beta-Ketoanilide (Amide Intermediate) Start->Amide Thermodynamic Control (>100°C, Direct Heat) Prod4 4-Hydroxyquinoline (Target Product) Imine->Prod4 Thermal Cyclization (250°C, Dowtherm A) Prod2 2-Hydroxyquinoline (Byproduct) Amide->Prod2 Acid Cyclization (100°C, PPA)

Figure 1: Mechanistic bifurcation. Low-temperature condensation favors the imine (Conrad-Limpach), while initial high heat favors the amide (Knorr).

Troubleshooting the Condensation
IssueRoot CauseCorrective Action
Formation of 2-Quinolone Reaction temperature initiated >60°C.Strictly maintain 20–25°C. Do not heat until the imine is isolated. Use an acid catalyst (e.g., 0.1 eq HCl) to lower the activation energy for imine formation without supplying thermal energy that triggers amide formation.
Low Conversion to Imine Equilibrium limitation (Water/Ethanol buildup).Azeotropic Removal. Use a Dean-Stark trap with benzene or toluene under vacuum to keep the boiling point low (<50°C) while removing water. Alternatively, use activated molecular sieves (4Å) in the reaction vessel.
Reversion to Starting Material Hydrolysis of the imine.Moisture Control. The imine linkage is sensitive to hydrolysis. Ensure all solvents are anhydrous. Store the isolated

-anilinoacrylate in a desiccator if not cyclizing immediately.

Module 2: Thermal Cyclization Management

Objective: Execute the electrocyclic ring closure at ~250°C without oxidizing or polymerizing the substrate.

The "Flash Cyclization" Protocol

The most common mistake is slowly heating the imine from room temperature to 250°C. This "slow ramp" allows the imine to tautomerize or hydrolyze before it reaches the energy threshold for cyclization.

Recommended Workflow:

  • Pre-heat Solvent: Heat the solvent (Dowtherm A) to a rolling reflux (~257°C) in a separate flask.

  • Dropwise Addition: Dissolve the

    
    -anilinoacrylate in a minimal amount of lower-boiling solvent (e.g., ether or toluene). Add this solution dropwise into the boiling Dowtherm A.
    
  • Instant Dilution: This technique ensures the reactant molecules are instantly subjected to cyclization temperatures while remaining dilute, preventing intermolecular polymerization (tar).

Solvent Selection Guide
SolventBoiling PointProsConsRecommendation
Dowtherm A 257°CLiquid at RT; Eutectic mix; Stable.[1]Expensive; Difficult to remove.Primary Choice
Diphenyl Ether 258°CHigh boiling point; Inert.Solid at RT (MP 26°C); "Geranium" odor.Acceptable Alternative
Mineral Oil >280°CCheap; Available.Nightmare work-up; Inconsistent composition.Avoid
Ethylene Glycol 197°CWater soluble.Too low for difficult substrates; Oxidizes.Only for activated substrates

Module 3: Regiocontrol (Meta-Substituted Anilines)

Objective: Predict and control isomer distribution (5-substituted vs. 7-substituted quinolines).

When using meta-substituted anilines, cyclization can occur at two ortho positions.

  • Steric Control: Large substituents (R) favor the less hindered position (yielding the 7-substituted quinoline).

  • Electronic Control: Electron-donating groups (EDG) activate the para position relative to themselves, favoring the 7-substituted isomer.

RegioSelectivity MetaAniline Meta-Substituted Aniline (R group at pos 3) ImineInter Imine Intermediate MetaAniline->ImineInter Condensation Isomer7 7-Substituted 4-Quinolone (Sterically Favored) (Electronically Favored by EDG) ImineInter->Isomer7 Cyclization at C-Para (Major Product) Isomer5 5-Substituted 4-Quinolone (Sterically Hindered) ImineInter->Isomer5 Cyclization at C-Ortho (Minor Product)

Figure 2: Regioselectivity in meta-substituted substrates.[2] Steric bulk and EDGs generally direct cyclization to the 7-position.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to avoid the high-temperature oil bath? A: Yes. Microwave synthesis is a valid modern variation. It allows for rapid heating (superheating) of solvents like ethanol or solvent-free conditions on solid supports. However, temperature control is less precise. If using microwave, ensure you are using a sealed vessel to reach the required internal pressure/temperature (>200°C) rapidly.

Q: How do I remove Dowtherm A after the reaction? A: This is a common pain point.

  • Precipitation: Upon cooling, many 4-quinolones precipitate. Filter the solid and wash exclusively with hexane or ligroin (Dowtherm A is soluble in hexane; quinolones are not).

  • Flash Chromatography: If the product does not precipitate, load the crude mixture onto a silica column. Elute the Dowtherm A with 100% Hexanes first (it moves with the solvent front). Then, switch to EtOAc/MeOH to elute your polar quinolone.

Q: My yield is <30%. Where did I lose the mass? A: If you didn't form tar, you likely lost it during the intermediate isolation. The


-anilinoacrylate is often an oil. Do not try to distill it (it will decompose). Use it crude after thorough drying, or crystallize it if possible. Also, ensure your aniline is free of oxidation products before starting; "black" aniline yields "black" tar.

Standard Operating Procedure (SOP): Optimized Conrad-Limpach

Phase 1: Imine Formation (The "Cold" Step)
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a drying tube (CaCl2).

  • Reagents: Mix 1.0 eq of Aniline and 1.05 eq of Ethyl Acetoacetate in Benzene or Toluene (approx 0.5 M concentration).

  • Catalyst: Add 0.05 eq of p-toluenesulfonic acid (pTsOH) or glacial acetic acid.

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Note: If reaction is slow, warm gently to 40–50°C, but never reflux at this stage without vacuum assistance to keep T < 60°C.

  • Workup: Wash with NaHCO3 (aq), dry organic layer (MgSO4), and concentrate in vacuo.

  • QC Check: Obtain an NMR. Look for the vinyl proton signal (~4.5–5.0 ppm) and the absence of the amide NH signal.

Phase 2: Cyclization (The "Hot" Step)
  • Setup: Place a 3-neck flask equipped with a dropping funnel and an air condenser (not water-cooled, to prevent thermal shock) in a sand bath or heating mantle.

  • Solvent: Add Dowtherm A (10 mL per gram of substrate) and heat to a rolling reflux (257°C).

  • Addition: Dissolve the crude imine from Phase 1 in a minimal volume of toluene. Add this solution dropwise to the boiling Dowtherm A over 15–20 minutes.

    • Visual Cue: Ethanol vapor will evolve rapidly.

  • Duration: Continue reflux for 15–30 minutes after addition is complete. Monitor via TLC (product will be highly polar/fluorescent).

  • Isolation: Cool to room temperature. Dilute with an equal volume of Hexane. The 4-hydroxyquinoline should precipitate. Filter and wash with Hexane to remove residual Dowtherm A.

References

  • Conrad, M., & Limpach, L. (1887).[3][4] "Ueber das Anilid des Acetessigesters und dessen Condensationsproducte." Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948.

  • Gould, S. J., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method." Journal of the American Chemical Society, 68(7), 1264–1266.

  • Bradford, L., et al. (1947). "The preparation of 4-hydroxyquinolines with a 3-alkyl or 3-aryl substituent." Journal of the Chemical Society, 437-445.

  • Sridharan, V., et al. (2011). "Recent Advances in the Synthesis of Quinolines: A Review." The Open Organic Chemistry Journal, 5, 65-80. (Review of modern modifications including microwave).

Sources

Optimization

Technical Support Center: Purification of 8-Ethoxy-2-methylquinolin-4-ol

Introduction Welcome to the Technical Support Center. This guide addresses the isolation and purification of 8-Ethoxy-2-methylquinolin-4-ol (also known as 8-ethoxy-2-methyl-4-quinolone).[1][2] This compound is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the isolation and purification of 8-Ethoxy-2-methylquinolin-4-ol (also known as 8-ethoxy-2-methyl-4-quinolone).[1][2] This compound is a critical intermediate in the synthesis of mucoprotective agents (e.g., Rebamipide analogs) and antibacterial scaffolds.[1][2]

Users frequently encounter difficulties due to its amphoteric nature , tautomeric equilibrium , and the high-boiling solvents (e.g., Dowtherm A) required for its synthesis via the Conrad-Limpach cyclization.[1] This guide provides self-validating protocols to overcome these specific challenges.

Module 1: The Tautomerism Challenge (Identification)

User Question: "I synthesized the target molecule, but my IR spectrum shows a strong carbonyl peak (~1630 cm⁻¹), and NMR shows a broad NH signal. Did I isolate the wrong product?"

Technical Insight: You have likely isolated the correct product. 4-Hydroxyquinolines exist in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone).[1] In the solid state and in polar solvents, the keto form (4-quinolone) predominates, stabilized by intermolecular hydrogen bonding and aromaticity.[1]

  • Diagnostic Check: Do not rely solely on chemical shift prediction software that defaults to the aromatic "ol" form. The "one" form is the thermodynamic sink.[1][2]

Tautomerism cluster_enol Enol Form (Less Stable) cluster_keto Keto Form (Predominant) Enol 8-Ethoxy-2-methyl quinolin-4-ol (Aromatic OH) Keto 8-Ethoxy-2-methyl quinolin-4(1H)-one (NH / C=O) Enol->Keto Tautomerization (Solid State/Polar Solvent)

Figure 1: Tautomeric equilibrium favoring the 4-quinolone form in solid state.[1]

Module 2: Isolation from Reaction Matrix (The "Crude" Phase)[1]

User Question: "My Conrad-Limpach reaction in Dowtherm A turned into a black tar. How do I get my solid out?"

Technical Insight: The cyclization requires temperatures >250°C, leading to thermal degradation byproducts (tar).[1][2] The product is soluble in hot Dowtherm A but insoluble in non-polar solvents.[1][2]

Protocol: The "Crash and Wash" Method

  • Cooling: Allow the reaction mixture to cool to ~80°C. Do not cool to room temperature yet, or the product may occlude the oil.

  • Precipitation: Slowly add the reaction mixture into a stirred volume of n-Heptane or Hexane (ratio 1:5 mixture:heptane).

    • Why: The 8-ethoxy group adds lipophilicity, but the quinolone core remains polar.[1] The oil (Dowtherm) stays in the heptane; the product precipitates.[1][2]

  • Filtration: Filter the crude solid.[1][2]

  • The Critical Wash: Wash the filter cake copiously with hot heptane to remove residual high-boiling solvent.[1][2]

  • Drying: Dry the cake to remove volatiles before attempting advanced purification.

Module 3: Advanced Purification Strategies

User Question: "My crude solid is brown/grey. Recrystallization isn't cleaning it up efficiently.[1][2] What is the best approach?"

Technical Insight: Because the molecule is amphoteric (contains both a basic nitrogen and an acidic enolic proton), Acid-Base Swing Extraction is superior to simple recrystallization for removing non-ionizable impurities (tars, unreacted starting materials).[1]

Strategy A: Acid-Base Swing (Primary Recommendation)

This method exploits the pKa values (approx pKa₁ ~2.2, pKa₂ ~11.[1][2]2) to filter out impurities.[1][2]

  • Dissolution (Base): Suspend the crude solid in 10% NaOH (aq) . Heat to 50°C if necessary.

    • Result: The product forms a water-soluble sodium salt (quinolonate).[2]

    • Action: Filter this solution through Celite.[1][2] The black tar/insolubles will stay on the filter. [1]

  • Precipitation (Acid): Slowly add Acetic Acid (or dilute HCl) to the filtrate while stirring.

    • Target: Adjust pH to ~7.0–7.5 (Isoelectric point).[1][2]

    • Observation: The product will precipitate as a thick off-white solid.[2]

  • Collection: Filter, wash with water (to remove salts), and dry.[1][2]

Strategy B: Recrystallization Matrix

If the product is already >90% pure, use recrystallization for final polishing.[1][2]

Solvent SystemSuitabilityNotes
Ethanol (Abs.) ⭐⭐⭐ (High)Best balance.[1][2] Dissolve hot, cool slowly. The 8-ethoxy group improves solubility in EtOH compared to naked quinolones.[2]
DMF / Water ⭐⭐ (Medium)Good for very crude material.[1][2] Dissolve in min. hot DMF, add water until turbid. Hard to dry (DMF residue).[1][2]
Acetic Acid ⭐⭐ (Medium)Dissolves well hot.[1][2] Crystallizes upon cooling.[1][2] Risk of acetylation if refluxed too long.[1][2]
Acetone ⭐ (Low)Good only for washing the filter cake to remove colored impurities (product is poorly soluble).[1][2]
Purification Decision Tree

PurificationLogic Crude Crude Solid (Black/Brown) PurityCheck Is Purity > 90%? Crude->PurityCheck AcidBase Acid-Base Swing 1. Dissolve in NaOH 2. Filter Insolubles 3. Precipitate with HOAc PurityCheck->AcidBase No (Remove Tar) Recryst Recrystallization (Ethanol or DMF/H2O) PurityCheck->Recryst Yes (Polish) AcidBase->Recryst If Color Persists Charcoal Activated Charcoal Treatment (in hot EtOH) Recryst->Charcoal If Colored Final Pure 8-Ethoxy-2-methyl quinolin-4-ol Recryst->Final Charcoal->Final

Figure 2: Decision matrix for selecting the appropriate purification workflow.

Module 4: Troubleshooting FAQ

Q: The product won't precipitate from the basic solution even at pH 7. [1]

  • A: You may have "overshot" the acidification into the cationic region (pH < 2), where the protonated nitrogen makes it soluble again.[1]

  • Fix: Back-titrate with dilute NaOH to pH 7–8.[2] The solid forms at the neutral zwitterionic state.[1][2]

Q: I see a small impurity at ~12 ppm in the proton NMR.

  • A: This is likely Acetic Acid trapped in the crystal lattice if you used it for precipitation or recrystallization. 4-quinolones are notorious for forming solvates.[2]

  • Fix: Dry in a vacuum oven at >80°C for 12 hours, or recrystallize once from Ethanol to exchange the solvent.[1][2]

Q: Can I use Silica Gel Chromatography?

  • A: Not recommended. 4-Hydroxyquinolines streak badly on silica due to strong interaction with silanol groups.[2] If you must use chromatography, add 1% Triethylamine (TEA) to your eluent (e.g., DCM:MeOH:TEA 95:4:[1]1) to deactivate the silica.[1][2]

References
  • Conrad-Limpach Synthesis Overview

    • Reaction: Condens

      
      -ketoesters followed by thermal cyclization.[2][3][4]
      
    • Source:SynArchive, "Conrad-Limpach Synthesis."[1][2] Link

  • Solvent Effects in Quinolone Synthesis

    • Context: Use of high-boiling solvents (Dowtherm A) and isolation techniques.[1][2]

    • Source:National Institutes of Health (NIH), "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones."[1] Link

  • Purification & Tautomerism of 4-Hydroxyquinolines

    • Context: Acid-base extraction logic and keto-enol equilibrium d
    • Source:ResearchGate, "4-Hydroxy-2(1H)-quinolone.[1][2] Part 1: Synthesis and Reactions."[1][5] Link

  • Properties of 4-Hydroxyquinoline Derivatives

    • Context: Solubility and physical property data for the class.[1][2]

    • Source:PubChem, "4-Hydroxyquinoline Compound Summary."[1][2] Link

Sources

Troubleshooting

Addressing color impurities in 8-Ethoxy-2-methylquinolin-4-ol crystals

This technical support guide is designed for researchers, scientists, and drug development professionals encountering color impurities in 8-Ethoxy-2-methylquinolin-4-ol crystals. This guide provides in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering color impurities in 8-Ethoxy-2-methylquinolin-4-ol crystals. This guide provides in-depth troubleshooting, detailed purification protocols, and a comprehensive FAQ section to ensure the highest purity of your compound for downstream applications.

Troubleshooting Guide: From Yellow Tinge to Pristine White Crystals

The presence of color in your 8-Ethoxy-2-methylquinolin-4-ol crystals, ranging from a pale yellow to a distinct brown, is a common issue that can often be resolved with a systematic approach. This guide will walk you through identifying the potential source of the discoloration and provide validated methods for its removal.

Question 1: My 8-Ethoxy-2-methylquinolin-4-ol crystals have a yellow to brownish tint. What are the likely causes?

Answer: The discoloration of your 8-Ethoxy-2-methylquinolin-4-ol crystals can typically be attributed to two main sources: impurities from the synthesis process and degradation of the final compound.

  • Synthesis-Related Impurities: The most common industrial synthesis for 4-hydroxyquinoline derivatives is the Conrad-Limpach synthesis.[1][2] In the case of 8-Ethoxy-2-methylquinolin-4-ol, this involves the condensation of 2-ethoxyaniline with ethyl acetoacetate, followed by a high-temperature cyclization.[1][3] Potential colored impurities arising from this process include:

    • Unreacted Starting Materials: Residual 2-ethoxyaniline can oxidize over time to form colored polymeric species.

    • Side-Products: Self-condensation of ethyl acetoacetate can produce colored by-products. Additionally, the high temperatures required for cyclization (often around 250°C) can lead to the formation of thermally induced side products.[4][5]

    • Isomeric Byproducts: Depending on the reaction conditions, minor amounts of other quinoline isomers may form.

  • Degradation Products: Quinoline and its derivatives are susceptible to degradation, particularly through oxidation and photodegradation, which can generate colored compounds.[6][7]

    • Oxidation: The quinoline ring system can be oxidized, especially in the presence of air and light, leading to the formation of quinolinones and other oxidized species that are often colored.[8][9] Phenolic compounds, in general, are prone to oxidation, which can result in the formation of colored quinone-like structures.

    • Photodegradation: Exposure to light, particularly UV light, can induce degradation of quinoline compounds, leading to a variety of colored byproducts.[7]

The workflow for diagnosing and addressing these impurities is outlined in the diagram below.

Caption: Troubleshooting workflow for addressing color impurities.

Question 2: How can I remove these color impurities from my 8-Ethoxy-2-methylquinolin-4-ol crystals?

Answer: Several standard laboratory techniques can be employed to remove color impurities. The choice of method will depend on the nature and quantity of the impurity.

Recrystallization is often the most effective and straightforward method for purifying crystalline organic compounds.[4] The principle is based on the differential solubility of the desired compound and the impurities in a suitable solvent at different temperatures.

Experimental Protocol: Recrystallization of 8-Ethoxy-2-methylquinolin-4-ol

  • Solvent Selection: The ideal solvent is one in which 8-Ethoxy-2-methylquinolin-4-ol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For polar heterocyclic compounds like quinolinols, common and effective solvents include ethanol, methanol, and acetone, or a mixed solvent system such as ethanol/water.[10][11][12]

  • Dissolution: Place the impure, colored crystals in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more solvent in small portions only if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is still colored, it may indicate the presence of highly colored, polar impurities. In this case, an activated carbon treatment (see Method 2) can be performed at this stage.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization

IssuePossible CauseSolution
No crystals form upon cooling Too much solvent was used; supersaturation.Reheat the solution to boil off some solvent; scratch the inside of the flask with a glass rod to induce crystallization; add a seed crystal of the pure compound.[4]
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated.Use a lower-boiling solvent; add more solvent to the hot solution and re-cool.
Poor recovery The compound is too soluble in the cold solvent; too much solvent was used.Ensure the solution is thoroughly chilled before filtration; minimize the amount of solvent used for washing the crystals.[13]

Activated carbon is highly effective at adsorbing large, colored organic molecules due to its porous structure and large surface area. It is a common method for decolorizing solutions in pharmaceutical and fine chemical production.

Experimental Protocol: Activated Carbon Treatment

  • Dissolve the Compound: Dissolve the impure 8-Ethoxy-2-methylquinolin-4-ol in a suitable solvent (as you would for recrystallization) at an elevated temperature.

  • Add Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the hot solution.

  • Stir and Heat: Stir the mixture at an elevated temperature for 10-20 minutes. Avoid boiling, as this can cause bumping.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite® pad to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product.

  • Crystallize: Allow the decolorized filtrate to cool and crystallize as described in the recrystallization protocol.

For impurities that are difficult to remove by recrystallization, column chromatography provides a more powerful purification method.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds.

  • Mobile Phase (Eluent): A solvent system that provides good separation of your product from the impurities on a Thin Layer Chromatography (TLC) plate should be used. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is common.

  • Column Packing and Loading: Pack a glass column with a slurry of silica gel in the chosen eluent. Dissolve the impure compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution and Fraction Collection: Pass the eluent through the column and collect fractions. Monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. The resulting solid can then be recrystallized if necessary.

Frequently Asked Questions (FAQs)

Q1: My crystals are only slightly yellow. Is purification necessary?

A1: The necessity of purification depends on the requirements of your subsequent experiments. For applications where high purity is critical, such as in drug development or for analytical standards, even a slight discoloration should be addressed. The color indicates the presence of impurities that could potentially interfere with biological assays or analytical measurements. A compound described as "white to light yellow powder" may be acceptable for some uses, but for high-purity applications, further purification is recommended.

Q2: Can I use any solvent for recrystallization?

A2: No, the choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The "like dissolves like" principle is a good starting point; for a polar molecule like 8-Ethoxy-2-methylquinolin-4-ol, polar solvents are generally suitable.[11] It is always best to perform small-scale solubility tests with a few candidate solvents before attempting a large-scale recrystallization.

Q3: How do I know if the color impurity is due to synthesis or degradation?

A3: If the discoloration is present immediately after synthesis, it is likely a synthesis-related impurity. If a previously colorless or near-colorless batch develops a color over time, degradation is the probable cause. To minimize degradation, store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[6]

Q4: What analytical techniques can I use to identify the impurities?

A4: Several analytical techniques can be used to identify and quantify impurities:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the impurities if they are present in sufficient concentration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities.

Q5: The color is gone after recrystallization, but my yield is very low. What should I do?

A5: A low yield after recrystallization is often due to using too much solvent or the compound having significant solubility in the cold solvent.[13] You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again. For future purifications, be meticulous about using the minimum amount of hot solvent required for dissolution.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. Available at: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Cambridge University Press. Available at: [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. Available at: [Link]

  • Recent Advances in the Catalytic Synthesis of 4-Quinolones. (2020). Accounts of Chemical Research, 53(5), 1048-1064.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/quinolin‐4(1H)‐ones. (2019). ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). Molecules, 27(19), 6463. Available at: [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. (2019, July 28). YouTube. Available at: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2008). Molecules, 13(9), 2098-2106. Available at: [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1869. Available at: [Link]

  • Photochemical C‐H Hydroxyalkylation of Quinolines and Isoquinolines. (2020). Angewandte Chemie International Edition, 59(38), 16466-16471. Available at: [Link]

  • Wikipedia. (2023). Quinoline. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Available at: [Link]

  • Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide. (2007). Journal of Environmental Sciences, 19(9), 1074-1079. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). Molecules, 27(19), 6563. Available at: [Link]

  • Recrystallization. (n.d.). University of California, Irvine. Available at: [Link]

  • Recrystallization1. (n.d.). University of Missouri–St. Louis. Available at: [Link]

  • What is the problem with my quinolin crystal? (2014, November 20). ResearchGate. Available at: [Link]

  • 2-Methyl-4-quinolinol. (n.d.). PubChem. Available at: [Link]

  • CN102344438B - Crystallization of quinoline derivatives and its preparation method. (n.d.). Google Patents.
  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. (2022). Arabian Journal of Chemistry, 15(11), 104239. Available at: [Link]

  • Picking a recrystallization solvent? (2019, March 7). Reddit. Available at: [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. (2020). Catalysts, 10(12), 1466. Available at: [Link]

  • 8-Hydroxyquinoline. (2023). Wikipedia. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Research & Reviews: Journal of Chemistry, 2(4). Available at: [Link]

  • Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. (2022). Journal of the American Chemical Society, 144(38), 17680-17691. Available at: [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 8-Ethoxy-2-methylquinolin-4-ol: A Predictive and Comparative Approach

For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stand...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone of this process, offering a detailed window into the molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 8-Ethoxy-2-methylquinolin-4-ol, a substituted quinoline derivative.

Given the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide adopts a predictive and comparative methodology. We will first deduce the expected ¹H NMR spectrum based on fundamental principles and the known effects of its constituent functional groups. This predictive analysis will then be benchmarked against the experimental data of closely related structural analogs, providing a robust framework for researchers encountering this or similar molecular scaffolds.

The Decisive Influence of Tautomerism

A critical consideration for any 4-hydroxyquinoline is the existence of keto-enol tautomerism. The molecule can exist in equilibrium between the 4-hydroxyquinoline (enol) form and the 8-ethoxy-2-methylquinolin-4(1H)-one (keto) form. For quinolin-4-ols, the keto tautomer is significantly favored, particularly in polar solvents like dimethyl sulfoxide (DMSO), which are commonly used for NMR analysis.[1] This preference is due to the formation of a more stable, conjugated amide system in the keto form.

Therefore, our entire spectral analysis will be based on the prediction that the dominant species in solution is the 8-ethoxy-2-methyl-1H-quinolin-4-one tautomer. The presence of a labile N-H proton and the absence of an O-H proton, along with the chemical shift of the proton at the 3-position, will be key validators of this hypothesis.

Molecule mol mol

Caption: Structure and proton numbering of the dominant keto tautomer.

  • H3 Proton: In the keto tautomer, the C3-C4 bond is a single bond, and the C2-C3 bond is a double bond. Consequently, the H3 proton is vinylic and is not coupled to any adjacent protons, appearing as a singlet . Its chemical shift is expected to be significantly upfield compared to other aromatic protons, likely around 6.1-6.3 ppm . This is a hallmark of the quinolin-4(1H)-one system. [2]* H5, H6, and H7 Protons: These three protons form a coupled system on the benzene portion of the ring.

    • The 8-ethoxy group is an electron-donating group, which will shield the protons on this ring, particularly the ortho (H7) and para (H5) positions, shifting them upfield relative to the unsubstituted quinolinone.

    • H7 will be a doublet coupled to H6.

    • H6 will be a triplet (or more accurately, a doublet of doublets if J₅₆ and J₆₇ are different) coupled to both H5 and H7.

    • H5 will be a doublet coupled to H6. The expected chemical shifts would be in the range of 7.0-7.8 ppm .

The Labile Proton Region (δ > 10 ppm)
  • N-H Proton: The proton on the nitrogen atom in the quinolin-4(1H)-one structure is amide-like and its signal is typically found far downfield. It will appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. A chemical shift in the range of 11.5-12.0 ppm is anticipated, similar to that observed for 2-phenylquinolin-4(1H)-one (11.72 ppm in DMSO). [3]

Comparative Analysis with Structural Analogs

To validate our predictions, we can compare them with the known ¹H NMR data of similar compounds. This comparative approach provides the strongest possible evidence in the absence of a direct experimental spectrum.

Proton AssignmentPredicted (8-Ethoxy-2-methyl-1H-quinolin-4-one)2-Phenylquinolin-4(1H)-one [3](in DMSO)4-Hydroxyquinoline [2](in DMSO)2-Methylquinoline [4](in CDCl₃)
N-H ~11.5 - 12.0 ppm (s, 1H)11.72 ppm (s, 1H)11.91 ppm (s, 1H)N/A
Aromatic H ~7.0 - 7.8 ppm (m, 3H for H5, H6, H7)7.34 - 8.10 ppm (m, 9H)7.36 - 8.17 ppm (m, 4H)7.27 - 8.04 ppm (m, 5H)
H3 ~6.1 - 6.3 ppm (s, 1H)6.34 ppm (s, 1H)6.12 ppm (d, 1H, J=7.4 Hz)7.27 ppm (d, 1H)
-OCH₂CH₃ (CH₂) ~4.2 ppm (q, 2H)N/AN/AN/A
2-CH₃ ~2.7 ppm (s, 3H)N/AN/A2.75 ppm (s, 3H)
-OCH₂CH₃ (CH₃) ~1.4 ppm (t, 3H)N/AN/AN/A

Note: Direct comparison is nuanced by differing substituents and solvents, but the general trends and key signals (N-H, H3) provide strong correlative evidence.

Self-Validating Experimental Protocol

To obtain an unambiguous spectrum of 8-Ethoxy-2-methylquinolin-4-ol, the following protocol should be employed. This protocol includes internal checks to validate the structural assignment.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized 8-Ethoxy-2-methylquinolin-4-ol.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the labile N-H proton without exchange.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A higher field will provide better signal dispersion, which is particularly useful for resolving the aromatic multiplets.

    • Set the spectral width to cover a range of -1 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Confirmatory Experiments:

    • D₂O Exchange: After acquiring the initial spectrum, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal predicted to be the N-H proton (~11.5-12.0 ppm) should disappear or significantly diminish, confirming it as an exchangeable proton.

    • 2D NMR (COSY & HSQC):

      • A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons. This will definitively link the ethoxy methylene quartet to the ethoxy methyl triplet and confirm the coupling network of the H5, H6, and H7 protons.

      • An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton signal to its directly attached carbon atom, aiding in the unequivocal assignment of the entire molecule if a ¹³C spectrum is also acquired.

Caption: Recommended experimental workflow for spectral validation.

Conclusion

The ¹H NMR spectral analysis of 8-Ethoxy-2-methylquinolin-4-ol is a prime example of how fundamental principles can be used to predict and interpret complex spectra. The decisive role of keto-enol tautomerism, favoring the quinolin-4(1H)-one form, is the key to a correct interpretation. The predicted spectrum is characterized by a downfield N-H singlet, an upfield vinylic singlet for H3, and characteristic signals for the 2-methyl and 8-ethoxy substituents. By comparing these predictions with data from known analogs and employing confirmatory techniques like D₂O exchange and 2D NMR, researchers can achieve a high-confidence structural elucidation of this and related quinoline derivatives, ensuring the scientific integrity of their work.

References

  • Al-Matarneh, M.-C., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supporting Information for an article. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one. Retrieved from [Link]

  • Nguyen, D. T., et al. (n.d.). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. SciSpace. Retrieved from [Link]

  • Brown, R. F. (1960). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Canadian Journal of Chemistry. Retrieved from [Link]

  • El-Faham, A., et al. (2008). On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine. ResearchGate. Retrieved from [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

Sources

Comparative

Comprehensive FTIR Analysis Guide: 8-Ethoxy-2-methylquinolin-4-ol

This guide provides an in-depth technical analysis of the FTIR characteristic peaks of 8-Ethoxy-2-methylquinolin-4-ol , a compound exhibiting complex tautomeric behavior and specific substituent effects. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR characteristic peaks of 8-Ethoxy-2-methylquinolin-4-ol , a compound exhibiting complex tautomeric behavior and specific substituent effects.

Executive Summary & Structural Significance

8-Ethoxy-2-methylquinolin-4-ol (CAS: 15644-92-5) is a functionalized quinoline derivative often utilized as a pharmaceutical intermediate and in coordination chemistry. Its infrared spectrum is defined by two critical structural factors:

  • Tautomeric Equilibrium: In the solid state, 4-hydroxyquinolines predominantly exist as 4-quinolones (keto-amine form). This results in the appearance of carbonyl (C=O) and amine (N-H) bands rather than a simple hydroxyl (O-H) spectrum.[1]

  • 8-Ethoxy Substitution: The ether linkage at the 8-position introduces distinct C-O-C stretching vibrations that differentiate it from its 8-hydroxy precursors.

This guide compares the target compound against its direct metabolic precursor (8-Hydroxy-2-methylquinolin-4-ol ) and a non-oxidized analog (8-Ethoxyquinoline ) to provide a robust identification protocol.

Theoretical Framework: Tautomerism & Vibrational Modes[1]

To accurately interpret the FTIR spectrum, one must understand the Enol-Keto Tautomerism . While IUPAC nomenclature refers to the "4-ol" (enol) form, the "4-one" (keto) form is energetically favored in the solid phase due to intermolecular hydrogen bonding and aromatic stabilization of the pyridone-like ring.

Figure 1: Tautomeric Equilibrium & Spectral Consequences

Tautomerism cluster_0 Enol Form (Solution/Gas) cluster_1 Keto Form (Solid State - Dominant) Enol 4-Hydroxyquinoline (Aromatic Pyridine Ring) Enol_Peaks Key Peaks: ν(O-H): ~3400 cm⁻¹ (Sharp) ν(C=N): ~1590 cm⁻¹ Enol->Enol_Peaks Keto 4-Quinolone (Amide-like Resonance) Enol->Keto Proton Transfer (Solid State Stabilization) Keto_Peaks Key Peaks: ν(N-H): 2800-3200 cm⁻¹ (Broad) ν(C=O): 1630-1650 cm⁻¹ (Strong) Keto->Keto_Peaks

Caption: The 4-quinolone tautomer dominates in solid-state FTIR analysis, replacing the expected O-H stretch with N-H and C=O features.

Characteristic Peaks & Assignments

The following data represents the consensus spectral profile for 8-ethoxy-2-methyl-4-quinolone (the solid-state form of the target compound).

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode Assignment
N-H / O-H 3200 – 2800 Medium, BroadIntermolecular H-bonded N-H stretch. Overlaps with C-H stretches. Indicates the quinolone tautomer.[1]
C-H (Aliphatic) 2980 – 2850 Medium, SharpAsymmetric & Symmetric stretches of the 2-Methyl and 8-Ethoxy (ethyl) groups.
C=O (Amide) 1635 ± 10 Strong Carbonyl stretching (4-position). The diagnostic peak for the quinolone core. Lower than typical ketones due to conjugation.
C=C / C=N 1600 – 1580 StrongAromatic Ring Skeletal Vibrations. Characteristic of the fused benzene-pyridine system.[1]
C-O-C (Ether) 1255 ± 5 StrongAryl-Alkyl Ether Asymmetric Stretch. Specific to the 8-Ethoxy group.
C-O-C (Ether) 1040 ± 10 MediumSymmetric Ether Stretch. Confirms the presence of the ethoxy chain.
C-H (Bending) 820 – 750 StrongOut-of-plane (OOP) Bending. Indicative of the substitution pattern on the benzene ring (1,2,3-trisubstituted).

Comparative Analysis: Target vs. Alternatives

Distinguishing 8-Ethoxy-2-methylquinolin-4-ol from its analogs requires focusing on the Fingerprint Region and the Hydroxyl/Carbonyl Region .

Table 2: Comparative Spectral Profiling

Feature8-Ethoxy-2-methylquinolin-4-ol (Target)8-Hydroxy-2-methylquinolin-4-ol (Precursor)8-Ethoxyquinoline (Analog)
Diagnostic Region Ether + Carbonyl Bis-Hydroxyl Ether Only (No C=O)
3400-3000 cm⁻¹ Broad N-H (Quinolone)Broad O-H (Phenolic) + N-HWeak/Absent (No H-bond donor)
1650-1620 cm⁻¹ Strong C=O (Quinolone) Strong C=O[2] (Quinolone) Absent (Pure aromatic C=N)
1260-1200 cm⁻¹ 1255 cm⁻¹ (Ethoxy C-O) ~1220 cm⁻¹ (Phenolic C-O)1255 cm⁻¹ (Ethoxy C-O)
Key Differentiator Presence of 1255 cm⁻¹ (Ether) AND 1635 cm⁻¹ (C=O).Presence of Phenolic OH (broad, lower freq shift) and absence of Ether peak.[1]Absence of 1635 cm⁻¹ (C=O).[1][2][3] Spectrum dominated by aromatic modes.[1]

Experimental Insight:

  • Target vs. Precursor: To confirm the conversion of the 8-Hydroxy starting material to the 8-Ethoxy product, monitor the disappearance of the broad phenolic O-H band (often >3200 cm⁻¹) and the appearance of the sharp aliphatic C-H bands (2980 cm⁻¹) from the ethyl group.

  • Target vs. 8-Ethoxyquinoline: The presence of the strong C=O peak at ~1635 cm⁻¹ immediately identifies the oxidized 4-position (quinolone), distinguishing it from the fully aromatic quinoline.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this protocol designed to minimize moisture interference and polymorphic variations.

Step 1: Sample Preparation (KBr Pellet Method)

  • Rationale: KBr pellets are preferred over ATR for solid quinolones to resolve the broad N-H/O-H region without the penetration depth limitations of ATR.

  • Protocol: Mix 1.0 mg of dried sample with 100 mg of spectroscopic-grade KBr. Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (baseline scattering).[1] Press at 10 tons for 2 minutes.

Step 2: Data Acquisition

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1]

  • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

  • Validation: Check the 2400 cm⁻¹ region for CO₂ doublet. If significant, purge the chamber.[1]

Step 3: Spectral Interpretation Logic Use the following decision tree to validate the compound's identity.

Figure 2: Spectral Identification Logic Flow

Identification Start Unknown Sample Spectrum Check_CO Check 1620-1650 cm⁻¹ Is there a strong C=O peak? Start->Check_CO Yes_CO Quinolone Core Confirmed (4-oxo tautomer) Check_CO->Yes_CO Yes No_CO Not a 4-Quinolone (Likely aromatic Quinoline) Check_CO->No_CO No Check_Ether Check 1240-1260 cm⁻¹ Strong C-O-C stretch? Yes_CO->Check_Ether Yes_Ether Ethoxy Group Present Check_Ether->Yes_Ether Yes No_Ether Possible Hydroxyl/Other (Check 3200-3400 for OH) Check_Ether->No_Ether No Final Identity Confirmed: 8-Ethoxy-2-methylquinolin-4-ol Yes_Ether->Final

Caption: Decision tree for validating 8-Ethoxy-2-methylquinolin-4-ol based on hierarchical functional group analysis.

References

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[1] Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate.

    • Cited for: Crystallographic and FTIR evidence of keto-form dominance in solid 4-quinolinols.[2]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 8-Ethoxyquinoline Spectral Data. PubChem Compound Summary.

    • Cited for: Reference spectral data for the 8-ethoxy substituent and quinoline ring vibr
  • Krishnakumar, V., & Ramasamy, R. (2005).[1] DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A.

    • Cited for: Vibrational assignments of the quinoline core and phenolic C-O stretches.[1]

  • Sigma-Aldrich. (2025).[1][4] 6-Ethoxy-2-methylquinolin-4-ol Product Information.

    • Cited for: Physical property verification and analog comparison.[1][3]

Sources

Validation

The 8-Position Predicament: A Comparative Analysis of 8-Ethoxy vs. 8-Methoxy Quinolines in Biological Activity

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] The functionalization of this bicyclic heterocycle offers a fertil...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] The functionalization of this bicyclic heterocycle offers a fertile ground for modulating biological activity. Among the various substitution patterns, the 8-position has garnered significant attention. This guide provides an in-depth, objective comparison of the biological activities of two key 8-substituted quinoline analogs: 8-ethoxyquinoline and 8-methoxyquinoline. While a larger body of research exists for 8-methoxyquinoline, this guide will extrapolate and compare the potential activities of 8-ethoxyquinoline based on established structure-activity relationships within the 8-alkoxyquinoline class. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of these substitutions.

The Significance of the 8-Alkoxy Group

The introduction of an alkoxy group at the 8-position of the quinoline ring fundamentally alters the molecule's electronic and steric properties. This, in turn, influences its pharmacokinetic and pharmacodynamic profile. The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, while the alkyl chain contributes to the lipophilicity of the compound. The difference between a methoxy (-OCH3) and an ethoxy (-OCH2CH3) group, though seemingly minor, can have profound implications for biological activity due to changes in size, lipophilicity, and metabolic stability.

Comparative Biological Activity

Antimicrobial Activity

Quinolines, particularly 8-hydroxyquinoline and its derivatives, are well-documented for their antimicrobial properties.[2] The primary mechanism of action is often attributed to the chelation of metal ions essential for microbial enzyme function.[3]

8-Methoxyquinoline has demonstrated notable antibacterial and antifungal activity. For instance, it has shown strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton species, as well as potent antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi.

While direct and extensive data for 8-ethoxyquinoline is limited, we can infer its potential activity. The increased lipophilicity conferred by the ethyl group in 8-ethoxyquinoline, as compared to the methyl group in 8-methoxyquinoline, could enhance its ability to penetrate microbial cell membranes. However, some studies on 8-alkoxyquinolines have suggested that the free 8-hydroxyl group is crucial for potent antibacterial activity, and its alkylation can lead to a decrease in direct antibacterial action.[4] Despite this, increasing the lipophilicity of quinoline derivatives has been shown in some cases to enhance antitubercular activity.[4]

Table 1: Comparative Antimicrobial Activity Profile

CompoundTarget OrganismReported Activity (MIC/IC50)Citation
8-Methoxyquinoline Aspergillus flavusStrong Antifungal Activity
Aspergillus nigerStrong Antifungal Activity
Trichophyton spp.Strong Antifungal Activity
Bacillus subtilisStrong Antibacterial Activity
Salmonella spp.Strong Antibacterial Activity
Salmonella typhiStrong Antibacterial Activity
8-Ethoxyquinoline Various Bacteria & FungiData not readily available; activity may be influenced by increased lipophilicity but potentially reduced by the absence of a free hydroxyl group.[4]

Note: MIC (Minimum Inhibitory Concentration) and IC50 (half maximal inhibitory concentration) values are dependent on the specific strain and experimental conditions.

Anticancer Activity

The anticancer potential of quinoline derivatives is a burgeoning area of research.[5] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

8-Methoxyquinoline derivatives have been investigated for their anticancer properties. The presence of the 8-methoxy group can contribute to the overall lipophilicity and electronic properties of the molecule, influencing its interaction with biological targets.

For 8-ethoxyquinoline , the larger ethoxy group might offer different steric interactions with target proteins compared to the methoxy group. This could potentially lead to altered potency or selectivity. The increased lipophilicity could also enhance cellular uptake, a critical factor for anticancer efficacy. While specific data for 8-ethoxyquinoline is scarce, the general principle of modifying lipophilicity and steric bulk at the 8-position to tune anticancer activity is a valid approach in drug design.

Table 2: Comparative Anticancer Activity Profile

CompoundCancer Cell LineReported Activity (IC50/GI50)Citation
8-Methoxyquinoline Derivatives VariousActivity is derivative-dependent.[5]
8-Ethoxyquinoline Derivatives VariousData not readily available; potential for modulated activity due to altered sterics and lipophilicity.
Neuroprotective Effects

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by oxidative stress and neuronal cell death.[6] Quinoline derivatives, particularly 8-hydroxyquinoline, have shown promise as neuroprotective agents due to their antioxidant and metal-chelating properties.[6][7]

The metabolism of neurotransmitters by enzymes like monoamine oxidase (MAO) can generate reactive oxygen species (ROS), contributing to oxidative stress.[8] Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing the in vitro antibacterial activity of a compound.[10][11]

Objective: To determine the lowest concentration of 8-ethoxyquinoline and 8-methoxyquinoline that inhibits the visible growth of a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (8-ethoxyquinoline, 8-methoxyquinoline) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (broth and solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[12] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds and the positive control antibiotic in the 96-well plate using MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include wells with broth only (sterility control), and broth with the solvent used to dissolve the compounds (solvent toxicity control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[13]

Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

Objective: To evaluate the cytotoxic effects of 8-ethoxyquinoline and 8-methoxyquinoline on a cancer cell line (e.g., MCF-7, HeLa).

Materials:

  • 96-well cell culture plates

  • Cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (8-ethoxyquinoline, 8-methoxyquinoline) dissolved in DMSO

  • Positive control (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[14]

Mechanistic Insights and Structure-Activity Relationship (SAR)

The biological activity of 8-alkoxyquinolines is intrinsically linked to their chemical structure. The key SAR points to consider are:

  • Lipophilicity: The length of the alkyl chain at the 8-position directly influences lipophilicity. An ethoxy group is more lipophilic than a methoxy group. This can affect membrane permeability and bioavailability.

  • Steric Hindrance: The bulkier ethoxy group may cause steric hindrance that could either enhance or diminish binding to a biological target compared to the smaller methoxy group.

  • Metabolic Stability: The ethoxy group may be subject to different metabolic pathways (e.g., O-deethylation) compared to the methoxy group (O-demethylation), which can affect the compound's half-life and overall efficacy.

  • Metal Chelation: While the free hydroxyl at the 8-position is often considered crucial for potent metal chelation, the oxygen of the alkoxy group can still participate in coordinating metal ions, albeit likely to a lesser extent. This chelation can disrupt essential metal-dependent enzymatic processes in pathogens.[3]

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G cluster_sar Structure-Activity Relationship (SAR) of 8-Alkoxyquinolines Quinoline Quinoline Scaffold Alkoxy 8-Alkoxy Group (-OR) Quinoline->Alkoxy Substitution at 8-position Lipophilicity Lipophilicity (Membrane Permeability) Alkoxy->Lipophilicity Influences Sterics Steric Hindrance (Target Binding) Alkoxy->Sterics Influences Metabolism Metabolic Stability (Half-life) Alkoxy->Metabolism Influences Activity Biological Activity (Antimicrobial, Anticancer, etc.) Lipophilicity->Activity Sterics->Activity Metabolism->Activity G cluster_workflow In Vitro Anticancer Screening Workflow (MTT Assay) A 1. Seed Cancer Cells in 96-well plate B 2. Treat with 8-alkoxyquinolines A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: A streamlined workflow for the in vitro MTT assay to determine anticancer activity.

Conclusion and Future Directions

The comparison between 8-ethoxyquinoline and 8-methoxyquinoline highlights the subtle yet significant impact of alkyl chain length at the 8-position on the biological activity of the quinoline scaffold. While 8-methoxyquinoline has been more extensively studied, the principles of structure-activity relationships suggest that 8-ethoxyquinoline holds potential as a modulator of biological activity, particularly where increased lipophilicity is desired.

The lack of extensive, direct comparative data for 8-ethoxyquinoline underscores a clear gap in the current research landscape. Future studies should focus on the synthesis and systematic evaluation of a series of 8-alkoxyquinolines, including ethoxy and longer-chain analogs, across a range of biological assays. Such research will be invaluable for elucidating more precise structure-activity relationships and for the rational design of novel quinoline-based therapeutic agents.

References

  • This reference is not available
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  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PubMed Central. [Link]

  • This reference is not available
  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PubMed Central. [Link]

  • This reference is not available
  • This reference is not available
  • This reference is not available
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PubMed Central. [Link]

  • This reference is not available
  • This reference is not available
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]

  • This reference is not available
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]

  • This reference is not available
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • This reference is not available
  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PubMed Central. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • This reference is not available
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  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

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  • Protective effect of the antioxidant 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113) in models of cerebral neurodegeneration. ResearchGate. [Link]

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Comparative

Comparative Guide: Crystal Structure Determination of 8-Ethoxy-2-methylquinolin-4-ol

Executive Summary & Strategic Context The determination of the crystal structure of 8-Ethoxy-2-methylquinolin-4-ol is not merely an academic exercise; it is a critical step in validating the pharmacophore of 8-hydroxyqui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The determination of the crystal structure of 8-Ethoxy-2-methylquinolin-4-ol is not merely an academic exercise; it is a critical step in validating the pharmacophore of 8-hydroxyquinoline derivatives, a class known for potent antibacterial and anticancer activities.

This guide compares the three primary methodologies for structural elucidation: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Density Functional Theory (DFT) .[1] While SC-XRD remains the "gold standard" for atomic resolution, this guide demonstrates how integrating PXRD and DFT provides a more robust, self-validating structural model, particularly when addressing the critical keto-enol tautomerism characteristic of this molecule.[1]

The Molecule: 8-Ethoxy-2-methylquinolin-4-ol[2]

Before selecting a characterization method, one must understand the structural challenges inherent to the molecule.[1]

  • Core Scaffold: Quinoline ring.[1][2][3][4][5][6]

  • Substituents: 2-Methyl (steric bulk), 8-Ethoxy (lipophilicity and packing), 4-Hydroxy (H-bonding donor/acceptor).

  • Critical Feature (Tautomerism): The 4-position hydroxyl group allows the molecule to exist in two forms: the enol (4-hydroxyquinoline) or the keto (4(1H)-quinolinone).[1] Determining which tautomer dominates in the solid state is the primary objective of the structural analysis.[1]

Tautomeric Equilibrium Diagram (Graphviz)[1]

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring Keto Keto Form (4(1H)-Quinolinone) NH Proton Donor Enol->Keto Proton Transfer (Solution) SolidState Solid State (Stabilized by H-Bonding) Enol->SolidState Less Common Keto->SolidState Preferred Packing (Intermolecular N-H...O)

Figure 1: The keto-enol tautomeric equilibrium.[1] In the solid state, 4-hydroxyquinolines typically crystallize in the keto form (quinolinone) due to strong N-H...O hydrogen bond networks.[1]

Comparative Methodology: SC-XRD vs. PXRD vs. DFT

This section objectively compares the three approaches based on resolution, sample requirements, and ability to resolve the tautomerism issue.

Table 1: Performance Comparison of Structural Determination Methods
FeatureSC-XRD (Single Crystal) PXRD (Powder Diffraction) DFT (Computational)
Primary Output 3D Atomic Coordinates (XYZ)1D Diffractogram (2θ vs Intensity)Energy Minimized Geometry
Resolution Atomic (< 0.8 Å)Phase ID / Lattice ParametersTheoretical Limit
Sample Req. High-quality single crystal (>0.1mm)Polycrystalline powder (mg scale)None (In silico)
Tautomer ID Definitive (Locates H atoms)Inferential (via pattern matching)Predictive (Calculates stability)
Time to Result High (Days/Weeks for growth)Low (Minutes)Medium (Hours on cluster)
Cost High (Instrument/Labor)LowLow (Compute time)

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, we utilize a workflow where SC-XRD provides the model, PXRD confirms bulk purity, and DFT validates the electronic stability.[1]

Workflow Diagram (Graphviz)

Workflow cluster_Cryst Step 1: Crystallization cluster_Char Step 2: Characterization cluster_Val Step 3: Validation Start Crude 8-Ethoxy-2-methylquinolin-4-ol Solvent Solvent Selection (Ethanol/DMF) Start->Solvent Growth Slow Evaporation (RT, 5-7 days) Solvent->Growth SCXRD SC-XRD (Mo Kα Source) Growth->SCXRD Select Crystal PXRD PXRD (Bulk Purity Check) Growth->PXRD Grind Bulk Refine SHELXL Refinement (R-factor < 5%) SCXRD->Refine DFT DFT Optimization (B3LYP/6-31G*) Refine->DFT Compare Bond Lengths

Figure 2: Integrated workflow for crystal structure determination ensuring cross-validation of results.[1]

Step 1: Crystallization Protocol

Rationale: 8-Ethoxy-2-methylquinolin-4-ol has limited solubility in non-polar solvents but good solubility in alcohols. Slow evaporation promotes ordered lattice formation.[1]

  • Dissolution: Dissolve 50 mg of the compound in 10 mL of absolute ethanol (or a 1:1 Ethanol/DMF mixture if solubility is poor).

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Growth: Place in a clean vial, cover with parafilm, and poke 3-5 small holes. Store at 25°C in a vibration-free environment.

  • Observation: Harvest block-like or prismatic crystals after 5–7 days.

Step 2: SC-XRD Data Collection (The Gold Standard)[1]
  • Instrument: Bruker APEX-II or equivalent CCD diffractometer.

  • Source: Mo Kα radiation (λ = 0.71073 Å).[1][2]

  • Temperature: 100 K (Cryostream) to reduce thermal vibration and improve resolution of Hydrogen atoms.

  • Strategy: Collect full sphere of data (redundancy > 4) to ensure accurate intensity statistics.

Step 3: Structure Solution & Refinement[1]
  • Software: SHELXT (Solution) and SHELXL (Refinement).[1][2]

  • Direct Methods: Locate heavy atoms (O, N, C).[1]

  • Difference Fourier Maps: Locate Hydrogen atoms. Crucial: Look for the H-atom on Nitrogen (indicating Keto form) vs. Oxygen (indicating Enol form).[1]

Structural Insights & Expected Data

Based on the crystallographic behavior of analogous 8-alkoxy-quinoline derivatives [1][2], the following structural features are the benchmarks for successful determination.

A. Crystal System & Space Group[1][8]
  • Expected System: Monoclinic or Triclinic.

  • Common Space Group:

    
     or 
    
    
    
    .[1]
  • Why? These centrosymmetric space groups efficiently pack planar aromatic systems, maximizing density.[1]

B. The Tautomerism Result

Experimental data from similar 4-quinolinone derivatives confirms that the Keto form (4(1H)-quinolinone) is the stable solid-state conformer [3].[1]

  • Diagnostic Bond Lengths:

    • C=O (Keto): ~1.26 Å (Double bond character).[1]

    • C-O (Enol): ~1.35 Å (Single bond character).[1]

    • C-N-C Angle: The internal angle at Nitrogen is typically larger (>120°) in the protonated form.[1]

C. Supramolecular Architecture

The packing is dominated by strong intermolecular hydrogen bonds:[1]

  • Primary Interaction:

    
     hydrogen bonds form infinite 1D chains or centrosymmetric dimers (
    
    
    
    motif).[1]
  • Secondary Interaction:

    
     stacking between the quinoline rings (centroid-centroid distance ~3.6–3.8 Å) stabilizes the layers.
    
Table 2: Representative Crystallographic Parameters (Analogous)
ParameterValue (Typical for Class)Significance
Space Group

(Monoclinic)
Indicates centrosymmetric packing.
a, b, c (Å) ~8.5, ~12.1, ~10.4Unit cell dimensions.[1][2]

(Angle)
~95 - 105°Monoclinic angle.[1]
Z 44 Molecules per unit cell.[1]
R-Factor (

)
< 0.05 (5%)Indicates high-quality model fit.[1]

References

  • Synthesis and Structure of Some 8-Methoxy-2-Arylquinolin-7-ol Derivatives. Hanoi National University of Education Journal of Science. (2024).[1][4]

  • 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E. (2011).[1]

  • The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4(1H)-ones. Journal of Organic and Pharmaceutical Chemistry. (2016).[1]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure.

  • 8-Methoxy-2-methylquinolin-4-ol (Chemical Properties). ChemicalBook.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Ethoxy-2-methylquinolin-4-ol

Topic: Personal protective equipment for handling 8-Ethoxy-2-methylquinolin-4-ol CAS: 15644-92-5 Role: Senior Application Scientist[1][2] Executive Safety Directive Status: WARNING – HIGH CAUTION REQUIRED Primary Hazard:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 8-Ethoxy-2-methylquinolin-4-ol CAS: 15644-92-5 Role: Senior Application Scientist[1][2]

Executive Safety Directive

Status: WARNING – HIGH CAUTION REQUIRED Primary Hazard: Serious Eye Damage (Category 1) & Acute Toxicity (Oral).

As researchers, we often treat intermediate quinolines as generic organic solids. This is a critical error. 8-Ethoxy-2-methylquinolin-4-ol (CAS: 15644-92-5) belongs to a class of 4-hydroxyquinoline derivatives that exhibit significant mucous membrane toxicity.[1][2] Based on structural activity relationships (SAR) with its isomers (e.g., 6-ethoxy-2-methylquinolin-4-ol) and halogenated analogs, this compound must be treated as corrosive to ocular tissue (H318) and harmful if swallowed (H302).[1][2]

The Golden Rule: Standard safety glasses are insufficient for handling this powder. You must upgrade to tightly fitting chemical goggles or a face shield during open handling.

Hazard Identification & Risk Assessment

Synthesizing data from structural analogs (Read-Across Principle)[1][2]

Before selecting PPE, we must understand the specific risks.[3] While a direct GHS classification for this specific isomer is rare in public databases, its structural analogs (CAS 15644-91-4 and 5288-22-2) provide a definitive safety profile.[2]

Hazard ClassRisk LevelMechanism of Action
Ocular CRITICAL Irreversible Damage. Quinolin-4-ol derivatives are severe irritants.[1][2] Dust contact with the eye can cause corneal opacity and permanent vision impairment.
Oral HIGH Acute Toxicity. Nitrogen heterocycles are biologically active; ingestion can lead to systemic toxicity affecting the liver and central nervous system.
Inhalation MODERATE Respiratory Irritant. Fine dusts irritate the upper respiratory tract. Inhalation of vapors during heating/reflux is hazardous.[4]
Dermal MODERATE Sensitizer. Prolonged contact may cause dermatitis or allergic skin reactions.

Strategic PPE Selection: The "Why" Behind the Gear

Effective safety is not about wearing more gear; it is about wearing the right gear for the phase of matter (Solid vs. Solution).

A. Ocular Protection (The Non-Negotiable)[5]
  • Requirement: Indirect Vent Chemical Splash Goggles (ANSI Z87.1+ or EN 166).

  • Scientific Rationale: Safety glasses have gaps. 8-Ethoxy-2-methylquinolin-4-ol is a fine powder that can billow.[2] If this dust bypasses glasses and contacts the moisture of the eye, it forms a locally corrosive alkaline/phenolic solution.

  • Upgrade Trigger: If handling >5g or working with pressurized reaction vessels, add a Polycarbonate Face Shield over the goggles.

B. Dermal Protection (Glove Permeation Logic)
  • Primary Layer: Nitrile Rubber (0.11 mm minimum thickness).

  • Secondary Layer: Required when dissolving in organic solvents (DMSO, DMF, DCM).

  • Scientific Rationale: Latex is permeable to many organic solvents used to dissolve quinolines. Nitrile offers superior chemical resistance to the nitrogen heterocycle structure.

  • Technique: "Double-gloving" is mandatory during solubilization. If the outer glove is splashed, strip it immediately; the inner glove remains your clean barrier.

C. Respiratory Protection[3][4][5][6][7][8]
  • Primary Control: Handling must occur inside a certified Chemical Fume Hood .

  • Secondary Control (If hood unavailable/cleaning spills): N95 or P100 Particulate Respirator.

  • Rationale: The particle size of recrystallized quinolines can be <10 microns, easily entering the deep lung.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Ensure fume hood face velocity is 80–100 fpm.

  • Decon Station: Pre-wet a paper towel with ethanol and place it inside the hood for immediate wipe-down of spatulas/rims.

  • Balance Setup: Place the analytical balance inside the hood if possible. If not, use a transfer vessel (weighing boat inside a closed jar) to transport the solid.

Phase 2: Active Handling (Weighing & Solubilization)
  • Don PPE: Lab coat (buttoned), Goggles, Nitrile Gloves (Double).

  • Transfer: Open the container only inside the hood. Avoid rapid movements that create air currents (turbulence spreads dust).

  • Solubilization:

    • Note: This compound is likely sparingly soluble in water but soluble in DMSO or hot ethanol.

    • Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

    • Critical: Once dissolved, the risk shifts from inhalation to dermal absorption . The solvent (e.g., DMSO) acts as a vehicle, carrying the toxic quinoline through the skin and into the bloodstream.

Phase 3: Post-Work & Decontamination
  • Wipe Down: Use the pre-wetted ethanol wipe to clean the balance area and container exterior.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash hands with soap and water immediately after leaving the lab.

Visualizing the Safety Logic

Diagram 1: PPE Decision Matrix

This logic flow ensures you adjust protection based on the state of the chemical.

PPE_Decision_Matrix Start Handling 8-Ethoxy-2-methylquinolin-4-ol State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Liquid Solution (DMSO/Organic Solvent) State->Liquid Resp_Solid Respiratory: Fume Hood + N95 (if open bench) Solid->Resp_Solid Eye_Solid Eye: Chemical Goggles (Dust Seal) Solid->Eye_Solid CRITICAL Skin_Solid Skin: Single Nitrile Gloves Solid->Skin_Solid Resp_Liquid Respiratory: Fume Hood (Vapor Control) Liquid->Resp_Liquid Eye_Liquid Eye: Safety Glasses w/ Side Shields Liquid->Eye_Liquid Skin_Liquid Skin: Double Nitrile (Breakthrough Protection) Liquid->Skin_Liquid CRITICAL

Caption: Decision matrix highlighting the critical PPE upgrades (Red) based on physical state hazards (Dust vs. Dermal Absorption).[1][2]

Emergency Response Protocol

In case of exposure, seconds count. Do not wait for EMS to start treatment.

Exposure RouteImmediate Action
Eye Contact 1. FLUSH: Immediately use eyewash station for 15 minutes .[5][6] Hold eyelids open forcibly.2. SEEK: Transport to ER immediately. Note: Quinoline derivatives can cause delayed corneal clouding.
Skin Contact 1. STRIP: Remove contaminated clothing/gloves immediately.2. WASH: Wash with soap and water for 15 minutes. Do not use ethanol (it increases skin absorption).
Ingestion 1. RINSE: Rinse mouth with water.2.[7][6] DO NOT INDUCE VOMITING. 3. CALL: Contact Poison Control.[7][6][8][9][10] Provide CAS: 15644-92-5.[1][2]

Disposal Logistics

Never dispose of quinoline derivatives down the drain. They are toxic to aquatic life and persist in the environment.[11]

  • Solid Waste: Contaminated powder, weighing boats, and outer gloves go into Solid Hazardous Waste (Toxic/Irritant) .

  • Liquid Waste: Solutions must be segregated into Halogenated or Non-Halogenated Organic Waste depending on the solvent used (e.g., DMSO = Non-Halogenated).

  • Labeling: Clearly label the waste tag with the full chemical name. Avoid using abbreviations like "Quinoline deriv."

References

  • BLD Pharm. (n.d.). SDS for 8-Ethoxy-2-methylquinolin-4-ol (CAS 15644-92-5). Retrieved from

  • Sigma-Aldrich. (2025).[9][11] Safety Data Sheet for 6-Ethoxy-2-methylquinolin-4-ol (Isomer Analog, CAS 15644-91-4). Retrieved from [1][2]

  • Ossila. (2023).[12][6][11] Safety Data Sheet for 8-Fluoro-2-methyl-4-quinolinol (Structural Analog). Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Quinoline: CAMEO Chemicals Hazardous Materials. Retrieved from

Sources

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